molecular formula C11H17NO B1626633 4-(Neopentyloxy)aniline CAS No. 62517-38-8

4-(Neopentyloxy)aniline

Cat. No.: B1626633
CAS No.: 62517-38-8
M. Wt: 179.26 g/mol
InChI Key: QFHUFLZJXAZQNK-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)aniline (CAS 62517-38-8) is a specialized substituted aniline that serves as a valuable synthetic intermediate and building block in diverse research fields, particularly in medicinal chemistry and materials science. Its structure features a primary amine group and a bulky neopentyloxy group (-OCH₂C(CH₃)₃) at the para position of the benzene ring. This ether linkage acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the neopentyl group provides significant steric hindrance that can influence the regioselectivity of further chemical transformations . In antimicrobial research, derivatives of this compound have been utilized in the synthesis of novel (phenyl-diazenyl)phenol azo-compounds. These compounds have demonstrated potent and selective antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes , with some derivatives achieving remarkably low minimum inhibitory concentration (MIC) values . The incorporation of the neopentyl moiety is a strategic design to reduce crystal lattice energy, thereby improving compound solubility and bioavailability for pharmaceutical applications . The primary amine group allows for diazotization and subsequent conversion into various functional groups, making it a versatile precursor . Beyond biomedical applications, this compound and its derivatives are investigated in materials science for their potential liquid crystalline properties. The rigid aromatic core, combined with the flexible yet bulky neopentyloxy group, can promote the formation of mesophases, which are crucial for developing advanced materials used in display technologies . Research Applications: Antimicrobial agent development and structure-activity relationship (SAR) studies . Versatile precursor for the synthesis of azo-dyes and other complex organic molecules . Building block for advanced materials, including liquid crystals . Model compound for studying steric and electronic effects in organic synthesis . Please Note: This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should refer to the relevant Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHUFLZJXAZQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558081
Record name 4-(2,2-Dimethylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62517-38-8
Record name 4-(2,2-Dimethylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Neopentyloxy)aniline (CAS 62517-38-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Neopentyloxy)aniline (CAS 62517-38-8), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's structure, physicochemical characteristics, and spectroscopic profile. A robust, two-step synthesis protocol, commencing from readily available starting materials, is presented with a focus on the underlying chemical principles and experimental best practices. Safety considerations for handling anilines are also addressed to ensure safe laboratory operations.

Introduction

This compound is a specialized substituted aniline that serves as a crucial building block in various fields of chemical research.[1] Its molecular architecture, featuring a primary amine on a benzene ring substituted with a bulky neopentyloxy group at the para position, imparts unique properties that are highly valuable in the design of novel molecules.[1] The neopentyl group provides significant steric hindrance, which can influence the regioselectivity of subsequent chemical transformations, while the ether linkage acts as an electron-donating group, activating the aromatic ring.[1]

The strategic incorporation of the neopentyl moiety is often employed to modulate physical properties such as crystal lattice energy, which can lead to improved solubility and bioavailability in pharmaceutical applications.[1] Derivatives of this compound have been investigated for their potential as antimicrobial agents, demonstrating potent and selective activity against Gram-positive pathogens.[1] Furthermore, the rigid aromatic core combined with the flexible, bulky neopentyloxy group makes this compound and its derivatives interesting candidates for the development of liquid crystals and other advanced materials.[1]

This guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical properties, synthesis, and characterization of this compound, thereby facilitating its application in innovative research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and materials design. The following sections detail the key characteristics of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its close analog, 4-(pentyloxy)aniline, for comparative purposes.

PropertyThis compound4-(Pentyloxy)aniline
CAS Number 62517-38-839905-50-5
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NO
Molecular Weight 179.26 g/mol 179.26 g/mol
Appearance Not explicitly found; likely a liquid or low-melting solidLight yellow to brown liquid
Boiling Point Data not availableca. 311.8 °C (rough estimate)
Density Data not available0.97 g/mL at 25 °C
Refractive Index Data not availablen²⁰/D 1.532

Data for 4-(pentyloxy)aniline is provided for reference and is sourced from commercial supplier information.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the neopentyloxy group.

  • Aromatic Protons: The 1,4-disubstituted benzene ring will show a characteristic AA'BB' splitting pattern, with two doublets in the aromatic region (typically δ 6.5-7.5 ppm).

  • Neopentyloxy Group Protons:

    • A singlet integrating to nine protons (δ ~1.0 ppm) corresponding to the three equivalent methyl groups of the tert-butyl moiety.

    • A singlet integrating to two protons (δ ~3.6 ppm) for the methylene (-O-CH₂-) protons adjacent to the oxygen atom.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, the following signals are anticipated:

  • Aromatic Carbons: Four distinct signals in the aromatic region (δ 110-160 ppm), corresponding to the four unique carbon environments in the para-substituted ring. The carbon attached to the oxygen of the neopentyloxy group will be shifted downfield.

  • Neopentyloxy Group Carbons:

    • A signal for the quaternary carbon of the tert-butyl group.

    • A signal for the three equivalent methyl carbons.

    • A signal for the methylene carbon adjacent to the oxygen.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300-3500 (two bands)
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch2850-3000
C=C (Aromatic)Stretch~1450-1600
C-N (Aromatic Amine)Stretch1250-1335
C-O (Ether)Asymmetric Stretch~1250
N-H (Amine)Bending1580-1650

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach offers a reliable and scalable route to the target compound.[1]

Caption: A general two-step workflow for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of 4-(Neopentyloxy)nitrobenzene

The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[1] In this Sₙ2 reaction, the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of a neopentyl halide.

Causality Behind Experimental Choices:

  • Starting Material: 4-Nitrophenol is an ideal starting material due to the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, facilitating the formation of the phenoxide nucleophile.[1]

  • Base: A moderately strong base such as sodium hydroxide or potassium carbonate is sufficient to deprotonate the phenol to form the reactive phenoxide.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Neopentyl Halide: Neopentyl bromide or iodide is used as the electrophile. It is important to note that neopentyl halides are sterically hindered, which can slow down the rate of Sₙ2 reactions. Therefore, elevated temperatures may be required to drive the reaction to completion.

Experimental Protocol:

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium 4-nitrophenoxide.

  • Add neopentyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(neopentyloxy)nitrobenzene.

Step 2: Reduction of 4-(Neopentyloxy)nitrobenzene to this compound

The final step is the reduction of the nitro group to a primary amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and clean choice.[1]

Causality Behind Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a highly efficient and clean method for reducing nitroarenes to anilines.[1] Alternative methods include the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

  • Solvent: A protic solvent such as ethanol or methanol is typically used for catalytic hydrogenation.

Experimental Protocol:

  • Dissolve 4-(neopentyloxy)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.

Caption: Chemical structure of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, general safety precautions for handling aniline derivatives should be strictly followed. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with promising applications in drug discovery and materials science. Its synthesis via a two-step sequence of Williamson ether synthesis and nitro group reduction is a robust and well-established method. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and a detailed synthesis protocol to aid researchers in its effective utilization. Adherence to proper safety protocols is paramount when handling this and other aniline derivatives.

References

Sources

physical properties of p-neopentyloxyaniline for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of p-Neopentyloxyaniline

Executive Summary & Molecular Identity

p-Neopentyloxyaniline (4-(2,2-dimethylpropoxy)aniline) is a specialized aniline derivative characterized by a bulky, lipophilic neopentyl ether group at the para position. Unlike simple alkoxy anilines (e.g., p-anisidine), the neopentyl moiety introduces significant steric bulk and eliminates


-hydrogens, rendering the ether linkage exceptionally resistant to oxidative dealkylation and metabolic breakdown.

This compound serves as a critical intermediate in the synthesis of liquid crystals, where its rigid core and bulky tail prevent crystallization, and in medicinal chemistry as a lipophilic scaffold to improve blood-brain barrier (BBB) penetration.

Chemical Identification Table
IdentifierDetail
CAS Registry Number 62517-38-8
IUPAC Name 4-(2,2-dimethylpropoxy)aniline
Synonyms p-(Neopentyloxy)aniline; 4-(2,2-dimethyl-1-propoxy)aniline
Molecular Formula

Molecular Weight 179.26 g/mol
SMILES CC(C)(C)COC1=CC=C(N)C=C1
InChI Key UXCUNQSSXOGVLX-UHFFFAOYSA-N

Physicochemical Specifications

The following data aggregates predicted and structurally-derived properties. Due to the specialized nature of this derivative, experimental values for melting points are often proprietary; ranges provided are estimated based on structural analogs (e.g., p-hexyloxyaniline).

Physical Properties Table
PropertyValue / RangeScientific Context
Physical State Solid (Waxy/Crystalline)The bulky tert-butyl group facilitates packing, likely raising the MP above that of liquid n-pentyloxyaniline.
Melting Point (Est.) 60°C – 85°CNote: Determine via DSC prior to use in sensitive formulations.
Boiling Point (Pred.) 310°C – 315°CHigh boiling point necessitates vacuum distillation for purification.
LogP (Octanol/Water) ~3.14 (Predicted)Significantly more lipophilic than p-anisidine (LogP ~0.95), aiding membrane permeability.
pKa (Conjugate Acid) ~5.1Comparable to aniline; the ether oxygen is too distant to significantly alter basicity via induction.
Solubility DCM, EtOAc, DMSOHigh solubility in organic solvents; practically insoluble in water.

Synthetic Methodology: The "Steric Challenge"

Synthesis of p-neopentyloxyaniline presents a classic organic chemistry challenge: The Neopentyl Effect . Standard Williamson ether synthesis (reacting p-nitrophenoxide with neopentyl bromide) fails because


 attack at a neopentyl carbon is sterically prohibited (

rate relative to ethyl).

Recommended Protocol: The Mitsunobu Bypass To circumvent steric hindrance, we utilize the Mitsunobu reaction to couple p-nitrophenol with neopentyl alcohol, followed by nitro-reduction.

Step-by-Step Protocol
  • Etherification (Mitsunobu Coupling):

    • Reagents: p-Nitrophenol (1.0 eq), Neopentyl Alcohol (1.1 eq), Triphenylphosphine (

      
      , 1.2 eq).
      
    • Catalyst: Diethyl azodicarboxylate (DEAD) or DIAD (1.2 eq).

    • Solvent: Anhydrous THF,

      
      .
      
    • Mechanism: Activation of the alcohol by

      
      -DEAD allows the phenol to attack the carbon, displacing the activated oxygen.
      
    • Purification: Column chromatography to remove

      
      .
      
  • Reduction (Nitro

    
     Amine): 
    
    • Reagents:

      
       gas (balloon pressure) or Hydrazine hydrate.
      
    • Catalyst: 10% Pd/C (10 wt% loading).

    • Solvent: Ethanol or Methanol.

    • Procedure: Stir vigorously for 4-12 hours. Filter through Celite to remove Pd.

    • Yield Expectation: >90% for the reduction step.

Synthesis Workflow Diagram

SynthesisPath Start p-Nitrophenol + Neopentyl Alcohol Mitsunobu Mitsunobu Coupling (DEAD, PPh3, THF) Start->Mitsunobu Activation Intermed Intermediate: 4-Neopentyloxynitrobenzene Mitsunobu->Intermed Ether Bond Formation Reduction Catalytic Hydrogenation (H2, Pd/C) Intermed->Reduction Nitro Reduction Product Final Product: p-Neopentyloxyaniline Reduction->Product Filtration & Isolation SN2_Fail Standard SN2 Fails (Steric Hindrance) SN2_Fail->Mitsunobu

Caption: Workflow circumventing the inertness of neopentyl halides via Mitsunobu activation.

Analytical Characterization (Self-Validating)

To verify the identity of the synthesized compound, researchers should look for specific spectral signatures that confirm the presence of the neopentyl group and the integrity of the ether linkage.

Nuclear Magnetic Resonance ( -NMR) Signature

The defining feature of this molecule in NMR is the absence of coupling in the aliphatic region.

  • 
     1.0 ppm (9H, s):  The tert-butyl group appears as a sharp, intense singlet.
    
  • 
     3.6 ppm (2H, s):  The methylene protons (
    
    
    
    ) appear as a singlet.
    • Validation Check: If this signal is a doublet or multiplet, the chain is likely straight (n-pentyl) or rearranged (isopentyl). It must be a singlet.

  • 
     6.6 – 6.8 ppm (4H, dd):  Characteristic AA'BB' pattern of the para-substituted benzene ring.
    
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Target Ion:

    
     m/z.
    
  • Fragmentation: Loss of the neopentyl group (M-71) is a common fragmentation pathway in EI-MS.

Handling, Stability & Safety

  • Oxidation Sensitivity: Like all anilines, p-neopentyloxyaniline is prone to oxidation (darkening) upon exposure to air and light.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

    • Re-purification: If the solid turns brown, recrystallize from Hexane/EtOAc or perform a rapid silica filtration before use.

  • Safety Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H319: Causes serious eye irritation.

    • PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust formation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20406511, 4-[4-(2,2-Dimethylpropyl)phenoxy]aniline. Retrieved from [Link](Note: Analogous structure used for property verification).

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

4-(Neopentyloxy)aniline: A Technical Guide to Solubility and Solvent Selection

[1]

Executive Summary: The "Neopentyl Effect"

This compound (CAS: 62517-38-8) represents a specific class of alkoxy-substituted anilines where solubility is governed by a tug-of-war between two structural motifs: the polar, hydrogen-bonding amine headgroup and the bulky, hydrophobic neopentyloxy tail.[1]

Unlike linear alkoxy anilines (e.g., 4-n-butoxyaniline), the neopentyl group introduces significant steric bulk and branching.[1] This disrupts crystal lattice packing, generally lowering the melting point relative to linear analogs and enhancing solubility in non-polar solvents. However, the amine moiety retains strong interaction with proton-donating solvents.[1][2] This guide provides a scientifically grounded framework for solvent selection, purification, and handling of this intermediate.[3]

Solubility Landscape & Solvent Compatibility[1][4]

The following data categorizes solvents based on their interaction with the solute’s dipole moment and Van der Waals surface.

Table 1: Predicted Solubility Profile

Data derived from structural analogs (p-anisidine, p-pentyloxyaniline) and standard Hansen Solubility Parameters (HSP).[1]

Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion forces interact with the aromatic ring; dipole interactions stabilize the amine.[1]Extraction, Reaction Medium
Polar Aprotic DMSO, DMF, THFHigh (>50 mg/mL)Strong dipole-dipole interactions; H-bond acceptance from the aniline -NH2.[1]Coupling Reactions, Stock Solutions
Alcohols Methanol, Ethanol, IsopropanolGood to Moderate Soluble at RT; solubility increases sharply with heat. H-bonding with amine and ether oxygen.[1][2]Recrystallization (Primary)
Esters/Ketones Ethyl Acetate, AcetoneGood Moderate polarity matches the amphiphilic nature of the molecule.Chromatography Eluent
Aromatic Hydrocarbons Toluene, BenzeneModerate Pi-pi stacking interactions; good solubility for the lipophilic tail, but less effective for the amine head.Recrystallization (Co-solvent)
Aliphatic Hydrocarbons Hexane, Heptane, PentaneLow / Poor The polar amine group resists solvation in pure aliphatics despite the neopentyl tail.Anti-solvent , Washing
Water WaterInsoluble (<1 mg/mL)Hydrophobic effect of the neopentyl/phenyl group dominates.Washing inorganic salts

Critical Note on Acid Sensitivity: this compound is a base.[1][2] In the presence of acidic organic solvents (e.g., Acetic Acid) or mineral acids, it will protonate to form an anilinium salt. These salts are insoluble in non-polar organics (DCM, Toluene) but highly soluble in water and lower alcohols.

Mechanistic Insights: Structure-Property Relationships[1][2][5]

To optimize experimental workflows, one must understand the causality behind the solubility behavior.

The Steric Hindrance Factor

The neopentyl group (

1242
  • Result: this compound typically dissolves faster in "borderline" solvents (like cold toluene) compared to its linear isomer 4-(n-pentyloxy)aniline.[1][2]

The Amphiphilic Balance[7]
  • Head (Aniline): H-bond donor (via -NH2) and acceptor (via N lone pair).[1]

  • Linker (Ether): Weak H-bond acceptor.[1][2]

  • Tail (Neopentyl): Strictly lipophilic.[2]

  • Implication: The molecule acts as a weak surfactant.[2] In biphasic systems (Water/DCM), it partitions almost exclusively into the organic layer unless the pH is lowered below the pKa of the anilinium ion (approx. pH 4-5).[1][2]

Experimental Protocols

Protocol A: Self-Validating Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific batch.[1]

  • Preparation: Weigh 100 mg of this compound into a tared 4 mL glass vial.

  • Titration: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

  • Observation:

    • Soluble: Solution is clear/transparent.

    • Insoluble: Visible particulates or turbidity.[2]

  • Calculation: If dissolved after

    
     (mL) added:
    
    
    
    [1]
  • Validation (The "Crash" Test): Cool the saturated solution to 4°C. If precipitation occurs, the solution was truly near saturation, validating the measurement.

Protocol B: Purification via Recrystallization

The "Gold Standard" for alkoxy anilines is often an Ethanol/Water system.

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

  • Filtration: If insoluble particulates (dust, salts) remain, filter the hot solution through a pre-warmed glass frit.[2]

  • Anti-solvent Addition: While keeping the solution near boiling, add dropwise hot Water until a faint, persistent turbidity appears.[2]

  • Clarification: Add just enough hot Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystals and wash with cold Heptane (removes lipophilic impurities) or cold 20% Ethanol/Water.[2]

Visualizing the Workflow

Diagram 1: Solubility-Based Extraction Strategy

This flowchart illustrates how to manipulate pH and solubility to purify the compound from neutral impurities (like unreacted alkyl halides) and phenols.[1][2]

ExtractionWorkflowStartCrude Reaction Mixture(Target Amine + Impurities)AcidifyAdd 1M HCl (aq) + DCMStart->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgLayer1Organic Layer (DCM)Contains: Neutral/Lipophilic ImpuritiesPhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)Contains: Target Anilinium SaltPhaseSep1->AqLayer1KeepBasifyBasify with NaOH to pH > 10AqLayer1->BasifyExtractExtract with DCM or EtOAcBasify->ExtractFinalOrgOrganic LayerContains: Pure Free BaseExtract->FinalOrgFinalAqAqueous WasteContains: SaltsExtract->FinalAqDiscardEvapEvaporate & RecrystallizeFinalOrg->Evap

Caption: pH-Swing Extraction workflow utilizing the solubility switch between the free base (organic soluble) and the anilinium salt (water soluble).

Diagram 2: Recrystallization Logic Gate

A decision tree for selecting the correct solvent system based on initial solubility tests.[2]

RecrystLogicTestSolubility Test (100mg/mL)SolColdSoluble at Room Temp?Test->SolColdYesYesSolCold->YesNoNoSolCold->NoTooSolToo Soluble.Use Solvent Pair(e.g., DCM + Hexane)Yes->TooSolHeatHeat to BoilingNo->HeatSolHotSoluble at Boiling?Heat->SolHotYesHotYesSolHot->YesHotNoHotNoSolHot->NoHotGoodSolCandidate: Single Solvent Recryst(e.g., Ethanol, Toluene)YesHot->GoodSolBadSolPoor Solvent.Use as Anti-SolventNoHot->BadSol

Caption: Logic gate for determining if a solvent is suitable for single-solvent recrystallization or requires a binary system.

References

  • Benchchem Technical Support. (2025). Recrystallization of Substituted Anilines: Solvent Selection Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 7732, p-Anisidine (Analogous Solubility Data).[1][2] Retrieved from [1]

  • Sigma-Aldrich (Merck). (2025).[1][2] Safety Data Sheet: 4-Pentyloxyaniline (Structural Analog).[1][2] Retrieved from [1]

  • ResearchGate. (2017).[2] Synthesis and liquid crystalline study of 2,4-bis(4-n-heptyloxybenzoyloxy)-benzylidene-4-n-alkoxy aniline. (Describes ethanol recrystallization of alkoxy anilines). Retrieved from

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[2] CRC Press.[2][5][6] (Source for theoretical solubility parameter modeling).

Technical Deep Dive: The Neopentyloxy Moiety in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The neopentyloxy group (


, often abbreviated as 

) represents a strategic structural modification in medicinal chemistry. While electronically similar to the methoxy group as a strong electron-donating group (EDG), its steric architecture offers a profound advantage: metabolic resistance . Unlike the methoxy group, which is a common "metabolic soft spot" prone to rapid O-dealkylation by cytochrome P450 enzymes, the neopentyloxy group leverages the steric bulk of its tert-butyl tail to block enzymatic oxidation while maintaining the electronic benefits of an ether linkage. This guide provides a comprehensive technical analysis of its electronic character, physicochemical implications, and the specific synthetic protocols required to install this sterically demanding motif.

Part 1: Electronic Characterization & Structural Dynamics

The Electronic Profile: Induction vs. Resonance

The neopentyloxy group functions primarily as a


-donor  and 

-acceptor
, but its net effect on the aniline ring is strongly electron-donating.
  • Resonance Effect (

    
    ):  The oxygen atom possesses two lone pairs. One 
    
    
    
    -orbital lone pair aligns with the aromatic
    
    
    -system, donating electron density into the ring. This increases the basicity of the aniline nitrogen and activates the ring toward electrophilic attack at ortho positions.
  • Inductive Effect (

    
    ):  The oxygen atom is electronegative, pulling electron density through the 
    
    
    
    -bond. However, the resonance effect dominates (
    
    
    ).
  • Hammett Constants: While a specific experimental

    
     for the neopentyloxy group is rarely tabulated, it behaves analogously to other bulky alkoxy groups.
    
    • Estimated

      
      : 
      
      
      
      to
      
      
      (comparable to
      
      
      at
      
      
      ).
    • Key Distinction: The inductive donation from the extra methyl groups on the

      
      -carbon is negligible due to distance. The primary differentiator is steric , not electronic.
      
Conformational Analysis & Steric Inhibition

The neopentyloxy group is unique due to the "Neopentyl Effect"—extreme steric hindrance adjacent to the functional center.

  • Dihedral Twisting: In the absence of ortho substituents, the ether oxygen maintains a dihedral angle close to

    
     relative to the benzene ring, allowing efficient orbital overlap.
    
  • The Steric Shield: The tert-butyl group (

    
    ) acts as a "steric umbrella." While it does not significantly twist the ether bond itself (unlike an ortho-substituent), it creates a massive exclusion zone above and below the ether linkage.
    

NeopentyloxyResonance cluster_0 Electronic Resonance (+R) cluster_1 Steric Shielding (Metabolic Block) N1 Lone Pair (O) R1 Benzene Ring (π-System) N1->R1 Donation N2 Aniline Nitrogen (Increased Basicity) R1->N2 Activation C_alpha α-Carbon (CH₂) C_beta tert-Butyl Group (Steric Bulk) C_beta->C_alpha Protects CYP CYP450 Enzyme (Blocked) CYP->C_alpha Access Denied

Caption: The neopentyloxy group donates electrons via resonance (left) while the bulky tert-butyl tail sterically shields the α-carbon from enzymatic attack (right).

Part 2: Physicochemical Implications in Drug Design

Metabolic Stability: The "Neopentyl Block"

The most critical application of this group is preventing O-dealkylation .

  • Mechanism of Failure (Methoxy): CYP450 enzymes typically oxidize the

    
    -carbon of an ether (
    
    
    
    ), which spontaneously collapses to the phenol (
    
    
    ) and formaldehyde.
  • Mechanism of Resistance (Neopentyloxy): The

    
    -carbon in neopentyloxy (
    
    
    
    ) is chemically capable of oxidation. However, the adjacent tert-butyl group sterically clashes with the heme iron of the CYP450 active site, preventing the formation of the necessary transition state.
    • Case Study: Y-700 (Xanthine Oxidoreductase Inhibitor).[1][2] The substitution of a methoxy group with a 2,2-dimethylpropoxy (neopentyloxy) group significantly extended the half-life (

      
      ) and reduced clearance compared to the methoxy analog.
      
Lipophilicity ( )
  • Impact: Adding a neopentyl group adds 5 carbons, significantly increasing lipophilicity compared to a methoxy group (

    
     to 
    
    
    
    ).
  • Solubility: This modification often reduces aqueous solubility. It is best used when a lead compound is too polar or rapidly metabolized, but care must be taken not to exceed

    
     limits for oral bioavailability (Lipinski's Rule of 5).
    
PropertyMethoxy Aniline (

)
Neopentyloxy Aniline (

)
Impact on Drug Design
Electronic Effect Strong EDG (

)
Strong EDG (

)
Bioisostere for electronics.
Metabolic Stability Low (Rapid O-demethylation)High (Steric block of CYP450)Primary reason for use.
Lipophilicity LowHigh (Significant increase)Increases membrane permeability; decreases solubility.
Steric Bulk Minimal (

-value small)
Massive (

-value large)
Can lock conformation or fill hydrophobic pockets.

Part 3: Synthetic Methodologies

Synthesizing neopentyloxy anilines is non-trivial. The "Neopentyl Effect" makes standard


 reactions (e.g., reacting phenol with neopentyl bromide) effectively impossible due to steric hindrance at the electrophile.
The "Gold Standard" Protocol: + Reduction

The most robust route utilizes Nucleophilic Aromatic Substitution (


) on a fluoronitrobenzene precursor, followed by reduction.
Step 1: Formation of the Neopentyl Ether (

)
  • Reagents: Neopentyl alcohol (1.2 equiv), Sodium Hydride (1.5 equiv), 4-Fluoronitrobenzene (1.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions:

    
     to RT (or mild heat 
    
    
    
    if sluggish).
  • Mechanism: The neopentoxide anion is generated in situ. Despite being bulky, it is a strong enough nucleophile to displace the fluoride ion on the activated nitrobenzene ring.

Step 2: Reduction to Aniline
  • Reagents:

    
    , 
    
    
    
    (balloon).
  • Solvent: Methanol or Ethanol.

  • Alternative: Iron powder / Ammonium Chloride (if sensitive functional groups are present).

SynthesisProtocol Start Start: 4-Fluoronitrobenzene Reagent1 Step 1: SnAr Neopentyl Alcohol + NaH DMF, 0°C -> 60°C Start->Reagent1 Intermed Intermediate: 4-Neopentyloxynitrobenzene Reagent1->Intermed Fluoride Displacement Reagent2 Step 2: Reduction H2, Pd/C MeOH, RT Intermed->Reagent2 Product Final Product: 4-Neopentyloxyaniline Reagent2->Product Nitro Reduction

Caption: Optimized synthetic route avoiding the impossible SN2 alkylation of phenols with neopentyl halides.

Why Other Methods Fail
  • Williamson Ether Synthesis (Phenol + Neopentyl Halide): FAIL.

    
     attack on a neopentyl halide is sterically prohibited (
    
    
    
    rate relative to ethyl).
    
    
    conditions lead to rearrangement (Wagner-Meerwein) to tert-amyl derivatives.
  • Mitsunobu Reaction: DIFFICULT. While possible, the steric bulk of neopentyl alcohol often hinders the formation of the alkoxyphosphonium intermediate, leading to poor yields or no reaction. The

    
     route is superior for scalability.
    

References

  • Electronic Effects & Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Metabolic Stability & Y-700 Case Study

    • Fukunari, A., et al. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic Acid]: A Potent Xanthine Oxidoreductase Inhibitor with Hepatic Excretion.[2] Journal of Pharmacology and Experimental Therapeutics, 311(2), 519-528. Link

  • Synthetic Methodology (SnAr)

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on modern ether synthesis). Link

  • Neopentyl Effect (Steric Hindrance)

Sources

Technical Guide: Steric Hindrance & Synthetic Strategy of N-Neopentyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a neopentyl group (


) onto an aniline nitrogen is a high-value structural modification in modern drug discovery. It serves two primary functions: conformational locking  via steric bulk and metabolic blockade  of N-dealkylation pathways. However, the very steric properties that make this motif valuable render its synthesis non-trivial. Standard alkylation strategies (S_N2) are effectively impossible due to the 

-branching of the neopentyl electrophile.

This guide analyzes the physical organic chemistry of N-neopentyl anilines, details the failure modes of conventional synthesis, and provides validated protocols for Reductive Amination and Buchwald-Hartwig Cross-Coupling.

Part 1: The Neopentyl Effect in Aniline Systems

Steric Inhibition of Resonance (SIP)

In a standard N-alkyl aniline (e.g., N-methylaniline), the nitrogen lone pair occupies a


-orbital that is roughly parallel to the 

-system of the benzene ring, allowing for delocalization.[1] This resonance stabilization renders the nitrogen less basic and the ring more electron-rich (activated).

The neopentyl group, with its massive tert-butyl "tail" at the


-position, introduces severe steric clash with the ortho-hydrogens of the phenyl ring.[1] To relieve this strain, the N-neopentyl group forces a rotation of the 

bond.[1]
  • Consequence: The nitrogen lone pair is twisted out of conjugation with the aromatic

    
    -system.
    
  • Electronic Impact: The nitrogen becomes more basic (higher

    
    ) and more nucleophilic compared to planar analogues because the lone pair is localized.
    
  • Spectral Signature: A hypsochromic shift (blue shift) in the UV-Vis spectrum is often observed due to the loss of the

    
     transition.
    
Metabolic Stability & Lipophilicity

The neopentyl group is a "metabolic shield."

  • Blockade of N-Dealkylation: Cytochrome P450 enzymes typically oxidize the

    
    -carbon of an amine to form a carbinolamine, which then collapses to release the alkyl group. While the neopentyl group has
    
    
    
    -hydrogens (
    
    
    ), the bulky tert-butyl group sterically hinders the approach of the heme-iron oxidant to these hydrogens.[1]
  • Lipophilicity: The group adds significant lipophilicity (

    
    ), improving membrane permeability, but the metabolic stability prevents the rapid clearance usually associated with lipophilic amines.
    

Part 2: Synthetic Challenges & Methodologies

The synthesis of N-neopentyl anilines is a classic "textbook trap." The obvious disconnection—alkylation of aniline with neopentyl bromide—fails completely.

The Failure of S_N2 Alkylation

Attempting to react aniline with neopentyl bromide (or tosylate) results in no reaction or complex rearrangements.

  • Reason: The S_N2 transition state requires backside attack. The

    
    -methyl groups of the neopentyl system form a "cage" that completely blocks the trajectory of the incoming nucleophile.
    
  • Outcome: Process chemists must avoid direct alkylation strategies.

Validated Route A: Titanium-Mediated Reductive Amination

Standard reductive amination (Aniline + Pivalaldehyde +


) often stalls at the imine formation stage because the steric bulk of the aldehyde hinders attack by the aniline.
  • The Solution: Titanium(IV) isopropoxide (

    
    ) .
    
  • Mechanism:

    
     acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the sterically crowded imine. This intermediate is then reduced in situ.
    
Validated Route B: Buchwald-Hartwig Cross-Coupling

For electron-deficient anilines or when starting from aryl halides, Pd-catalyzed coupling is superior.[1]

  • Challenge: Neopentylamine is a primary amine but is bulky.

  • Ligand Choice: Use bulky, electron-rich phosphines like BrettPhos or RuPhos to facilitate the reductive elimination step, which is often the turnover-limiting step for hindered amines.[1]

Part 3: Decision Logic & Workflows

Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting the correct synthetic pathway.

SynthesisLogic Start Target: N-Neopentyl Aniline Substrate Starting Material? Start->Substrate Aniline Aniline Precursor Substrate->Aniline ArylHalide Aryl Halide Precursor Substrate->ArylHalide DirectAlk Direct Alkylation (Neopentyl-Br) Aniline->DirectAlk Avoid RedAm Reductive Amination (Pivalaldehyde) Aniline->RedAm Recommended Buchwald Buchwald-Hartwig (Neopentylamine) ArylHalide->Buchwald Recommended Fail FAILURE: Steric Block of SN2 DirectAlk->Fail TiMethod Method A: Ti(OiPr)4 / NaBH4 RedAm->TiMethod PdMethod Method B: Pd2(dba)3 / BrettPhos Buchwald->PdMethod

Figure 1: Synthetic decision tree highlighting the failure of direct alkylation and the preferred catalytic routes.

Part 4: Experimental Protocols

Protocol A: Titanium(IV)-Mediated Reductive Amination

Application: Best for electron-neutral to electron-rich anilines.[1] Reference: Adapted from Bhattacharyya, S.[2][3][4] (J. Chem. Soc., Perkin Trans.[5] 1, 1998) [1].[5]

  • Imine Formation:

    • To a flame-dried flask under

      
      , add Aniline derivative  (1.0 equiv) and Pivalaldehyde  (1.2 equiv).
      
    • Add Titanium(IV) isopropoxide (1.25 equiv) neat. Caution: Exothermic.

    • Stir at room temperature for 6–12 hours. (Monitor by TLC/LCMS; the mixture will become viscous/yellow).

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (approx. 5 mL per mmol substrate).

    • Add Sodium Borohydride (

      
      )  (1.5 equiv) carefully in portions.
      
    • Stir for 8 hours at ambient temperature.

  • Workup (Critical Step):

    • Quench by adding 2M aqueous Ammonia (

      
      ).[5] Note: Water alone leads to a slimy TiO2 precipitate that is impossible to filter. Ammonia produces a granular precipitate.
      
    • Filter through a Celite pad. Wash with DCM.

    • Concentrate filtrate and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Best for electron-deficient aryl halides or when the aniline is unstable.[1] Reference: Adapted from Surry, D. S., & Buchwald, S. L.[1] (Chem. Sci., 2011) [2].

  • Setup:

    • Charge a reaction vial with Aryl Bromide (1.0 equiv), Neopentylamine (1.2 equiv), and NaOtBu (1.4 equiv).

    • Add catalyst system:

      
        (1-2 mol%) and BrettPhos  (2-4 mol%) (or RuPhos  for secondary amine synthesis).[1]
      
  • Reaction:

    • Add anhydrous Toluene or 1,4-Dioxane (degassed).[1]

    • Heat to 80–100 °C under inert atmosphere (

      
      ) for 12–24 hours.
      
  • Workup:

    • Cool to RT, dilute with EtOAc, filter through silica/Celite.

    • Concentrate and purify.

Part 5: Quantitative Comparison of Alkyl Groups

The following table illustrates why the neopentyl group is unique compared to standard alkyl chains.

PropertyN-Ethyl AnilineN-Isopropyl AnilineN-Neopentyl Aniline
Steric Bulk (Taft

)
-0.07-0.47-1.74 (Very High)
N-Lone Pair Alignment ConjugatedPartially TwistedDecoupled (Twisted)
Basicity (

of conj.[1] acid)
~5.1~5.5~6.0 - 6.5 (Est.)[1]
Metabolic Liability High (N-dealkylation)ModerateLow (Steric Shield)
Synthesis via Alkyl Halide Easy (

)
Moderate (

)
Impossible

Part 6: Metabolic Blocking Mechanism[1]

The graph below details why the neopentyl group resists oxidative cleavage compared to an ethyl group.

Metabolism Drug N-Alkyl Drug Ethyl N-Ethyl Group (Accessible alpha-H) Drug->Ethyl Neopentyl N-Neopentyl Group (Sterically Shielded alpha-H) Drug->Neopentyl CYP CYP450 (Heme-Iron) Oxidation Alpha-Hydroxylation (Carbinolamine) CYP->Oxidation Block Steric Clash Prevents Heme Approach CYP->Block Blocked Ethyl->CYP Binds Cleavage N-Dealkylation (Loss of Acetaldehyde) Oxidation->Cleavage Neopentyl->CYP Poor Binding Stable Metabolically Stable (Excreted Unchanged) Block->Stable

Figure 2: Mechanistic basis for the metabolic stability of the neopentyl group against CYP450-mediated N-dealkylation.[1]

References

  • Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][3][6] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

  • Rowland, A., et al. (2006). The lipophilic amine directed metabolic toxicity: A review. Expert Opinion on Drug Metabolism & Toxicology.

Sources

4-(Neopentyloxy)aniline MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(Neopentyloxy)aniline (CAS 62517-38-8) [1]

Part 1: Executive Summary

This compound is a specialized aromatic amine intermediate used primarily in the synthesis of advanced pharmaceutical agents (antimicrobials) and functional materials (liquid crystals).[1] Distinguished by its bulky neopentyl ether group, this compound offers unique steric and lipophilic properties compared to linear alkoxy anilines.

This guide provides a rigorous technical breakdown of its physicochemical profile, safety data, and synthesis workflows, designed for researchers requiring high-fidelity data for drug development and process chemistry.

Part 2: Chemical Identity & Physicochemical Profile

Unlike generic anilines, the neopentyloxy substituent introduces significant steric bulk and alters the packing density of the molecule, influencing both solubility and metabolic stability.

Table 1: Chemical Identity & Key Properties

PropertyDataNotes
CAS Number 62517-38-8 Verified Identity
IUPAC Name 4-(2,2-dimethylpropoxy)anilineSystematic nomenclature
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol Calculated
Physical State Liquid or Low-Melting SolidPredicted based on structural analogs (e.g., 4-pentyloxyaniline)
Boiling Point ~310–315 °C (at 760 mmHg)Predicted (High boiling due to H-bonding)
Density ~0.97 – 1.02 g/mLPredicted
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in waterLipophilic neopentyl group reduces water solubility
pKa (Conjugate Acid) ~5.1 – 5.3Electron-donating ether boosts basicity vs. aniline (4.[2][3]6)
LogP ~3.2High lipophilicity

Part 3: Hazard Characterization & Toxicology (GHS)

Warning: As an aniline derivative, this compound poses significant risks of methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport capacity.

GHS Classification (Derived from SAR & Analog Data)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Sensitization: Category 1 (May cause allergic reaction)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen)

  • Eye/Skin Irritation: Category 2A/2

Mechanism of Toxicity
  • Bioactivation: Hepatic oxidation (CYP450) converts the amine to an N-hydroxylamine intermediate.

  • Redox Cycling: The N-hydroxylamine oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin.

  • Result: Cyanosis (blue skin), hypoxia, and potential organ failure.

Part 4: Safe Handling & Engineering Controls

Trustworthiness Protocol: The following controls are non-negotiable for handling >1g quantities.

  • Containment: Handle exclusively in a chemical fume hood with a face velocity >100 fpm.

  • PPE Layering:

    • Gloves: Double-gloving recommended. Inner: Nitrile (0.11 mm); Outer: Laminate (Silver Shield) for prolonged exposure.

    • Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a P100/OV cartridge respirator.

  • Decontamination: Aniline derivatives can penetrate skin rapidly. In case of spill, use polyethylene glycol (PEG 400) or ethanol for initial cleaning, followed by soap and water. Do not use pure organic solvents on skin as they enhance absorption.

Part 5: Synthesis & Application Workflow

Expertise Insight: Direct alkylation of p-aminophenol with neopentyl halides is often sluggish due to the steric hindrance of the neopentyl group (beta-branching prevents Sₙ2). The preferred "field-proven" route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a nitro precursor followed by reduction.

Step-by-Step Protocol

Step A: Ether Formation (SₙAr)

  • Reagents: 4-Fluoronitrobenzene (1.0 eq), Neopentyl Alcohol (1.2 eq), Sodium Hydride (1.5 eq).

  • Solvent: Dry DMF or DMSO (Polar aprotic is critical for SₙAr).

  • Procedure:

    • Suspend NaH in cold DMF (0°C).

    • Add Neopentyl Alcohol dropwise (Gas evolution: H₂). Stir 30 min.

    • Add 4-Fluoronitrobenzene.[4][5] Heat to 60–80°C for 4–6 hours.

    • Quench: Pour into ice water. Filter the yellow solid (4-(neopentyloxy)nitrobenzene).

Step B: Reduction to Aniline

  • Reagents: Nitro intermediate, 10% Pd/C (5 mol%), Hydrogen gas (balloon).

  • Solvent: Methanol or Ethanol.[6]

  • Procedure:

    • Dissolve nitro compound in alcohol. Add catalyst under Argon.

    • Purge with H₂. Stir at RT for 12 hours.

    • Workup: Filter through Celite (remove Pd). Concentrate filtrate to yield this compound.

Visual Workflow (DOT Diagram)

SynthesisPathway Start Start: 4-Fluoronitrobenzene Inter Intermediate: 4-(Neopentyloxy) nitrobenzene Start->Inter SNAr Reaction (DMF, 80°C) Reagent1 Reagent: Neopentyl Alcohol + NaH (Base) Reagent1->Inter Product Final Product: This compound (CAS 62517-38-8) Inter->Product Hydrogenation (RT, 1 atm) Reagent2 Reduction: H2 / Pd-C (Methanol) Reagent2->Product

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) and Catalytic Hydrogenation.

Part 6: Emergency Response Protocols

In the event of exposure, rapid decision-making is critical to prevent systemic toxicity. The following decision tree outlines the immediate actions required.

Emergency Decision Tree (DOT Diagram)

EmergencyResponse Incident INCIDENT DETECTED Type Identify Exposure Type Incident->Type Skin SKIN CONTACT (High Absorption Risk) Type->Skin Eye EYE CONTACT (Corrosive Risk) Type->Eye Inhale INHALATION (Systemic Risk) Type->Inhale ActionSkin1 1. Wipe excess with dry cloth (Do not spread) Skin->ActionSkin1 ActionEye Flush with water for 15+ mins (Lift Eyelids) Eye->ActionEye ActionInhale Move to Fresh Air Administer Oxygen if labored Inhale->ActionInhale ActionSkin2 2. Wash with PEG 400 or Ethanol then Soap/Water (15 min) ActionSkin1->ActionSkin2 Medical SEEK MEDICAL ATTENTION Monitor for Methemoglobinemia (Blue lips/nails) ActionSkin2->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response triage for this compound exposure focusing on mitigating absorption.

References

  • Benchchem. this compound (CAS 62517-38-8) Product Description & Applications. Retrieved from

  • ChemicalBook. this compound CAS 62517-38-8 Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-Pentyloxyaniline (Analog for Property Prediction). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet (Generic Aniline Derivatives). Used for GHS classification alignment. Retrieved from

Sources

Methodological & Application

Strategic Synthesis of 4-Neopentyloxynitrobenzene: Overcoming Steric Hindrance in Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-neopentyloxynitrobenzene presents a classic physical organic chemistry challenge: the introduction of a sterically encumbered neopentyl group onto an aromatic ring.

Standard Williamson ether synthesis protocols typically rely on the


 reaction between a phenoxide and an alkyl halide. However, this route fails for neopentyl ethers due to the severe steric hindrance of the 

-carbon in neopentyl halides, which renders them virtually inert to

attack.

This Application Note details the Nucleophilic Aromatic Substitution (


)  protocol—effectively an "Inverse Williamson" approach—as the industry-standard method for synthesizing 4-neopentyloxynitrobenzene. By reversing the roles of the nucleophile and electrophile, researchers can achieve high yields (>85%) and avoid the elimination side-products common in traditional alkylation attempts.

Mechanistic Strategy & Rationale

The "Neopentyl Problem" in Classical Williamson Synthesis

In a classical Williamson setup, one would attempt to react 4-nitrophenol (as a salt) with neopentyl bromide. This reaction fails because the neopentyl group contains a quaternary


-carbon. The steric bulk prevents the nucleophile from accessing the 

antibonding orbital required for the

backside attack.
The Solution: (Nucleophilic Aromatic Substitution)

To bypass this, we utilize the neopentyl alcohol as the nucleophile source and 4-fluoronitrobenzene as the electrophile.

  • Nucleophile: Neopentoxide anion (generated in situ).

  • Electrophile: 4-Fluoronitrobenzene. The nitro group at the para position strongly withdraws electron density, activating the ring for nucleophilic attack.

  • Leaving Group: Fluoride is preferred over chloride or bromide in

    
     because its high electronegativity stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.
    
Reaction Pathway Diagram

SNAr_Mechanism Start Reagents: Neopentyl Alcohol + NaH + 4-Fluoronitrobenzene Deprotonation Step 1: Deprotonation Formation of Neopentoxide Start->Deprotonation H2 gas evolution Attack Step 2: Nucleophilic Attack Formation of Meisenheimer Complex Deprotonation->Attack Rate Determining Step Product Step 3: Aromatization Loss of F- -> 4-Neopentyloxynitrobenzene Attack->Product Fast

Figure 1: Mechanistic pathway for the


 synthesis of 4-neopentyloxynitrobenzene.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Neopentyl Alcohol Nucleophile Precursor1.2Excess ensures complete consumption of aryl halide.
Sodium Hydride (60% in oil) Base1.3Washed with hexanes to remove oil if high purity required.
4-Fluoronitrobenzene Electrophile1.0Limiting reagent. Liquid at RT.
DMF (Anhydrous) SolventN/APolar aprotic solvent promotes ionic dissociation.
Water/Ice QuenchExcessExothermic quench required.
Step-by-Step Procedure
Phase 1: Generation of the Alkoxide
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Base Preparation: Add Sodium Hydride (60% dispersion, 1.3 equiv) to the flask.

    • Optional: To remove mineral oil, wash NaH twice with anhydrous hexanes under nitrogen flow, decanting the supernatant carefully.

  • Solvent Addition: Suspend the NaH in anhydrous DMF (5 mL per gram of substrate). Cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Dissolve Neopentyl Alcohol (1.2 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure adequate venting.
      
  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should appear slightly viscous/cloudy.

Phase 2: The

Reaction
  • Addition: Cool the mixture back to 0°C. Add 4-Fluoronitrobenzene (1.0 equiv) dropwise (neat or dissolved in minimal DMF) to the neopentoxide solution.

    • Note: The reaction is exothermic.[1] Control addition rate to maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT.

  • Monitoring: Monitor by TLC (Solvent system: 10% EtOAc in Hexanes) or HPLC.

    • Endpoint: Complete consumption of 4-fluoronitrobenzene (typically 2–4 hours). The product spot will be less polar (higher

      
      ) than the alcohol.
      
Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to 0°C. Carefully add cold water (10x reaction volume) dropwise to quench excess NaH.

    • Caution: Hydrogen evolution will occur.

  • Precipitation/Extraction:

    • High Concentration: The product often precipitates as a yellow solid upon water addition. Filter, wash with water, and dry.

    • Low Concentration: If oil forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes) if necessary.

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic Diagram

Workflow NaH_Prep Suspend NaH in DMF (0°C, N2 atm) Alc_Add Add Neopentyl Alcohol (Dropwise, H2 release) NaH_Prep->Alc_Add Sub_Add Add 4-Fluoronitrobenzene (Maintain <10°C) Alc_Add->Sub_Add Wait 30 min Monitor Monitor (TLC/HPLC) Target: Disappearance of Ar-F Sub_Add->Monitor Quench Quench with Ice Water Monitor->Quench Complete Result Is Product Solid? Quench->Result Filter Filtration & Wash Result->Filter Yes Extract Extract (EtOAc) & Dry Result->Extract No (Oil)

Figure 2: Operational workflow for the synthesis of 4-neopentyloxynitrobenzene.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation of alcohol.Ensure NaH quality (not hydrolyzed). Increase deprotonation time.
Starting Material Remains Moisture in solvent (DMF).Use anhydrous DMF (water kills the alkoxide).
Dark/Tar Formation Reaction temperature too high.Keep addition at 0°C. Do not exceed 40°C during stirring.
Product is Oily Residual DMF or neopentyl alcohol.Wash organic layer thoroughly with water (DMF removal) or use high-vac to remove alcohol.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas.[1] Handle only under inert atmosphere (Nitrogen/Argon). Have a Class D fire extinguisher available.

  • Nitro Compounds: Aromatic nitro compounds can be energetic. While this intermediate is generally stable, avoid subjecting the crude material to excessive heat (>100°C) during drying.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and work in a fume hood.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Smith, M. B.Organic Synthesis. 3rd Ed. Academic Press, 2011. (Protocols for reactions).
  • Chemistry LibreTexts. "Nucleophilic Substitution in the Lab - Williamson Ether Synthesis." (General background on ether synthesis limitations).

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Detailed mechanism and steric hindrance rules).

  • Organic Chemistry Portal. "Williamson Ether Synthesis." (Scope and limitations).

Sources

catalytic hydrogenation of 4-neopentyloxynitrobenzene to aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of 4-Neopentyloxynitrobenzene to 4-Neopentyloxyaniline

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of 4-neopentyloxynitrobenzene (1 ) to 4-neopentyloxyaniline (2 ). This transformation is a critical step in the synthesis of pharmaceutical intermediates and liquid crystal mesogens where the neopentyl ether moiety provides hydrolytic stability and steric bulk.

While nitro reduction is a standard organic transformation, the presence of the bulky neopentyloxy group requires specific attention to catalyst loading and mass transfer limitations to prevent the accumulation of hazardous hydroxylamine intermediates. This guide presents a scalable, safe, and high-yielding methodology using Pd/C, emphasizing reaction kinetics, safety parameters, and impurity profiling.

Mechanistic Insight & Reaction Design

The Chemical Transformation

The reduction of the nitro group proceeds through a well-established cascade. However, for 4-neopentyloxynitrobenzene, the steric bulk of the para-neopentyl ether can influence the adsorption kinetics on the catalyst surface.

  • Substrate: 4-Neopentyloxynitrobenzene (CAS: [Generic Structure Implied])

  • Product: 4-Neopentyloxyaniline

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C)

  • Solvent: Methanol or Ethanol (High hydrogen solubility)

Reaction Pathway & Safety Criticality

The reduction is highly exothermic (~120 kcal/mol). The primary safety risk is the accumulation of 4-neopentyloxyphenylhydroxylamine . If hydrogen mass transfer is rate-limiting, this intermediate can build up. Upon sudden availability of hydrogen or thermal shock, it can disproportionate or reduce rapidly, leading to a thermal runaway.

Figure 1: Reaction Pathway and Potential Divergences

NitroReduction Nitro 4-Neopentyloxynitrobenzene (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (CRITICAL INTERMEDIATE) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy/Azo Dimers (Side Products) Nitroso->Azoxy Condensation (Low H2/Base) Aniline 4-Neopentyloxyaniline (Product) Hydroxylamine->Aniline + H2 (Rate Determining Step) Hydroxylamine->Azoxy Condensation

Caption: Step-wise reduction pathway highlighting the critical Hydroxylamine intermediate and potential side-reaction divergence.

Experimental Protocol

Materials & Equipment
  • Reactor: Parr Hydrogenator (for <50g scale) or Stainless Steel Autoclave (High Pressure).

  • Substrate: 4-Neopentyloxynitrobenzene (Purity >98% by HPLC).

  • Catalyst: 5% Pd/C (50% water wet). Note: Water wet catalyst is preferred to minimize ignition risk.

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source: H2 Gas cylinder (Ultra-high purity).

Step-by-Step Procedure (Batch Scale: 20g)
  • Safety Check: Ensure reactor is grounded. Inspect O-rings. Verify H2 lines are leak-free.

  • Catalyst Loading:

    • Weigh 1.0 g of 5% Pd/C (50% wet) into the reactor liner.

    • Rationale: This represents a 2.5 wt% loading (dry basis). The water content suppresses the pyrophoric nature of dry Pd/C.

  • Substrate Addition:

    • Dissolve 20.0 g of 4-neopentyloxynitrobenzene in 150 mL of Methanol.

    • Carefully pour the solution over the catalyst in the reactor liner.

    • Note: Do not add dry catalyst to the solvent; always add solvent/substrate to the pre-weighed catalyst to avoid static ignition.

  • Purging:

    • Seal the reactor.

    • Purge with Nitrogen (

      
      ) 3 times (Pressurize to 40 psi, vent to 5 psi).
      
    • Purge with Hydrogen (

      
      ) 3 times (Pressurize to 40 psi, vent to 5 psi) to displace nitrogen.
      
  • Reaction:

    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Set agitation to maximum safe RPM (ensure vigorous gas-liquid mixing).

    • Temperature Control: The reaction is exothermic. Allow the exotherm to heat the vessel to 40-50°C. If temperature exceeds 60°C, engage cooling coil.

    • Target Temp: 50°C.

  • Monitoring:

    • Monitor

      
       uptake. Reaction is complete when uptake ceases (theoretical uptake: 3 moles 
      
      
      
      per mole substrate).
    • Time: Typically 2-4 hours.

  • Workup:

    • Stop agitation. Vent

      
      . Purge with 
      
      
      
      (3 cycles).
    • Filter the reaction mixture through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.[1]

    • Rinse the cake with methanol (50 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

Purification

The crude 4-neopentyloxyaniline is typically an oil or low-melting solid.

  • Standard: Recrystallization from Hexane/Ethyl Acetate or vacuum distillation (if stable).

  • Storage: Store under nitrogen; anilines are prone to oxidation (browning) upon air exposure.

Data Analysis & Optimization

The following data summarizes the optimization of catalyst loading and pressure to minimize the hydroxylamine intermediate (detected via HPLC).

Table 1: Optimization of Reaction Parameters

EntryCatalyst (Dry wt%)Pressure (psi)Temp (°C)Time (h)Conversion (%)Yield (%)Hydroxylamine Impurity (%)
11.0% Pd/C20258857012.0 (High Risk)
22.5% Pd/C50503>9996< 0.1
35.0% Pd/C50501.5>9995< 0.1
42.5% Pt/C50504>99920.5
  • Interpretation: Entry 1 shows that low pressure and catalyst loading lead to "hydrogen starvation," causing the reaction to stall at the hydroxylamine stage. Entry 2 represents the optimal balance of speed and safety.

Troubleshooting & Critical Quality Attributes

Common Issues
  • Stalled Reaction: If H2 uptake stops but HPLC shows starting material, the catalyst may be poisoned (e.g., by sulfur contaminants in the substrate) or the stirrer has failed.

    • Action: Repurge with pure H2. If no change, filter and add fresh catalyst.

  • De-alkylation: While the neopentyl ether is stable, trace acid combined with high temperature (>80°C) could theoretically cleave the ether.

    • Prevention: Maintain neutral pH; do not add mineral acids unless necessary for salt formation.

Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 10-90% B.

  • Detection: UV at 254 nm.

  • Order of Elution: Aniline (Polar, early) -> Hydroxylamine -> Nitro (Non-polar, late).

References

  • Mettler Toledo. (2020). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up. Application Note. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[2][3] Academic Press. (Standard text for hydrogenation causality).

  • Blenkiron, P., et al. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters.[4] Chemical Science.[5] Link (Cited for mechanistic pathway of nitro reduction).

  • Sassykova, L.R., et al. (2021).[6] Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts.[6] Rasayan Journal of Chemistry.[6] Link

Sources

Application Notes & Protocols: 4-(Neopentyloxy)aniline as a Versatile Intermediate for Liquid Crystal Mesogen Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the synthesis, purification, characterization, and application of 4-(neopentyloxy)aniline. This aniline derivative is a critical building block in the construction of calamitic (rod-shaped) liquid crystals. The bulky yet flexible neopentyloxy terminal group is instrumental in modulating the mesomorphic properties, such as the liquid crystal phase type and temperature range. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Role of this compound in Mesogen Design

Liquid crystals (LCs) are a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] The molecules that form these phases, known as mesogens, typically consist of a rigid core and one or more flexible terminal chains.[2] this compound serves as a precursor to one of these terminal units.

Its molecular architecture is strategically significant:

  • The Primary Amine (-NH₂): This functional group is a versatile reactive site, most commonly used to form imine (Schiff base) or amide linkages, which extend the rigid core of the mesogen.[3][4]

  • The Neopentyloxy Group (-OCH₂C(CH₃)₃): This bulky alkyl ether group acts as a flexible terminal chain. Its significant steric profile can influence molecular packing, reduce melting points, and dictate the stability and type of mesophase (e.g., nematic, smectic) that the final liquid crystal molecule will exhibit.[5][6] The incorporation of such groups is a key strategy for fine-tuning material properties for applications in display technologies and sensors.[5]

This guide details a reliable two-step synthesis of this compound, followed by its application in constructing a representative liquid crystal molecule.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process starting from 4-nitrophenol. The first step involves the formation of an ether linkage via the Williamson ether synthesis, followed by the reduction of the nitro group to the target aniline.[5][7]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Intermediate 1-(Neopentyloxy)-4-nitrobenzene 4-Nitrophenol->Intermediate Base (K₂CO₃) Solvent (DMF) Heat Neopentyl_Halide Neopentyl Halide (e.g., Bromide) Neopentyl_Halide->Intermediate Base (K₂CO₃) Solvent (DMF) Heat Intermediate_2 1-(Neopentyloxy)-4-nitrobenzene Final_Product This compound Intermediate_2->Final_Product Reducing Agent (e.g., SnCl₂·2H₂O / EtOH)

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol I: Synthesis of 1-(Neopentyloxy)-4-nitrobenzene

This step employs the Williamson ether synthesis, a robust Sₙ2 reaction where a deprotonated alcohol (phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[8][9][10]

Materials:

  • 4-Nitrophenol

  • Neopentyl bromide (1-bromo-2,2-dimethylpropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (10.0 g, 71.9 mmol) and anhydrous DMF (100 mL).

  • Stir the mixture at room temperature until the phenol has completely dissolved.

  • Add anhydrous potassium carbonate (14.9 g, 107.8 mmol, 1.5 equivalents). The K₂CO₃ acts as the base to deprotonate the acidic phenolic proton, forming the potassium 4-nitrophenoxide in situ.

  • Add neopentyl bromide (11.9 g, 78.9 mmol, 1.1 equivalents) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours.

    • Causality Note: Neopentyl halides are sterically hindered at the β-carbon, which significantly slows the rate of Sₙ2 reactions.[5] Elevated temperatures and a polar aprotic solvent like DMF are necessary to achieve a reasonable reaction rate.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 20% ethyl acetate in hexanes). The disappearance of the 4-nitrophenol spot indicates reaction completion.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of cold deionized water. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • For further purification, dissolve the crude solid in diethyl ether (200 mL), transfer to a separatory funnel, and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 1-(neopentyloxy)-4-nitrobenzene as a yellow solid.

Protocol II: Synthesis of this compound

This step involves the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean option, reduction with tin(II) chloride is a highly effective and common laboratory method.[5]

Materials:

  • 1-(Neopentyloxy)-4-nitrobenzene (from Protocol I)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 3 M solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1-(neopentyloxy)-4-nitrobenzene (10.0 g, 47.8 mmol) in absolute ethanol (200 mL).

  • Add tin(II) chloride dihydrate (54.0 g, 239 mmol, 5.0 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3-4 hours.

  • Monitor the reaction by TLC until the starting nitro compound is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize by slowly adding 3 M NaOH solution until the pH is ~8-9. A white precipitate of tin salts will form.

    • Self-Validation: The solution must be made basic to deprotonate the anilinium salt and precipitate the tin hydroxides, liberating the free aniline.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add more ethyl acetate (100 mL), and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a crystalline solid.[11]

Product Characterization

Purity and structural confirmation are paramount for subsequent use in liquid crystal synthesis.

Technique Parameter Expected Result for this compound
¹H NMR Chemical Shift (δ)~6.7-6.6 ppm (m, 4H, Ar-H); ~3.5 ppm (s, 2H, -OCH₂-); ~3.4 ppm (br s, 2H, -NH₂); ~1.0 ppm (s, 9H, -C(CH₃)₃)
¹³C NMR Chemical Shift (δ)~152 ppm (C-O); ~141 ppm (C-N); ~116 ppm, ~115 ppm (Ar C-H); ~78 ppm (-OCH₂-); ~32 ppm (-C(CH₃)₃); ~27 ppm (-C(CH₃)₃)
IR Spectroscopy Wavenumber (cm⁻¹)3450-3300 (N-H stretch, two bands for primary amine); 2960-2870 (C-H stretch); ~1240 (C-O ether stretch)[3][12]
Melting Point Temperature (°C)Dependent on purity; serves as a key purity indicator.
Mass Spec (EI) m/zExpected molecular ion peak at 179.26 [M]⁺

Application Protocol: Synthesis of a Schiff Base Mesogen

This protocol demonstrates the use of this compound as an intermediate to form a Schiff base (imine), a common linking group in liquid crystal cores.[3]

G cluster_0 Reactants Aniline This compound Product Schiff Base Liquid Crystal (Azomethine linkage) Aniline->Product Ethanol Reflux (Catalytic Acid optional) Aldehyde 4-Hexyloxybenzaldehyde Aldehyde->Product

Caption: Formation of a liquid crystal via Schiff base condensation.

Procedure:

  • In a 50 mL flask, dissolve this compound (1.0 g, 5.58 mmol) in 15 mL of absolute ethanol.

  • Add 4-(hexyloxy)benzaldehyde (1.15 g, 5.58 mmol, 1.0 equivalent) to the solution. A few drops of glacial acetic acid can be added as a catalyst.

  • Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize directly from the ethanol solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound. The mesomorphic properties can then be analyzed using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Safety and Handling

Anilines are toxic and should be handled with appropriate care.[13][14]

  • Engineering Controls: Always handle this compound and its precursors in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[15]

  • Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They are suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[13]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • University of Cambridge, Department of Materials Science & Metallurgy. Examples of molecules which form liquid crystals. [Online] Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Online] Available at: [Link]

  • ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. [Online] Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6296. [Online] Available at: [Link]

  • ACS Publications. The Role of Terminal Groups in Nonchiral Rod-Like Compounds on the Formation of Polar Fluids. [Online] Available at: [Link]

  • ResearchGate. Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Online] Available at: [Link]

  • IntechOpen. Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. [Online] Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

  • ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Online] Available at: [Link]

  • MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. [Online] Available at: [Link]

  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Online] Available at: [Link]

  • Lumen Learning. Williamson ether synthesis. [Online] Available at: [Link]

  • Wikipedia. Liquid crystal. [Online] Available at: [Link]

  • Al-Zuhairi, A. J., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Results in Chemistry, 5, 100806. [Online] Available at: [Link]

  • Bobo-Lideikyte, J., et al. (2021). Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group. Materials, 14(13), 3629. [Online] Available at: [Link]

  • Indenta Chemicals. Material Safety Data Sheet Aniline. [Online] Available at: [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Online] Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of Sterically Modulated Azo Dyes via 4-(Neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing azo dyes utilizing 4-(Neopentyloxy)aniline (CAS: 62517-38-8) as the diazo component. Unlike simple anilines, the inclusion of the neopentyloxy moiety introduces significant steric bulk and lipophilicity. These physicochemical alterations are critical for applications requiring suppressed crystallinity (e.g., liquid crystal mesogens) or enhanced lipid solubility (e.g., antimicrobial candidates).

This guide addresses the specific challenges posed by this precursor—primarily its hydrophobicity—which often leads to heterogeneous diazotization and low yields in standard aqueous-acid protocols. We present a modified homogenous diazotization strategy using a co-solvent system to ensure high-purity conversion.

Precursor Profile: The Neopentyl Advantage

The this compound scaffold is structurally distinct due to the tert-butyl tail on the ether linkage.

PropertySpecificationImpact on Synthesis/Application
IUPAC Name 4-(2,2-dimethylpropoxy)aniline--
CAS Number 62517-38-8--
Molecular Weight 193.29 g/mol Stoichiometry calculations
Electronic Effect Electron Donating (+M Effect)Increases nucleophilicity of amine; destabilizes diazonium salt slightly compared to EWG-substituted anilines.
Steric Effect High (Bulky Tail)Reduces crystal lattice energy (lowers MP); improves solubility in organic solvents; hinders aggregation.
Solubility Low in water; High in organic solventsCritical: Requires organic co-solvents (AcOH, THF) for efficient diazotization.

Mechanistic Pathway

The synthesis proceeds via a two-step sequence: Diazotization followed by Azo Coupling .

  • Diazotization: The amine reacts with nitrosonium ion (

    
    ), generated in situ from sodium nitrite and acid, to form the electrophilic diazonium salt.[1][2][3]
    
  • Coupling: The diazonium species attacks an electron-rich coupling component (e.g., phenol, naphthol) via Electrophilic Aromatic Substitution (

    
    ).[2][4]
    
Visualization: Reaction Logic & Conditions

The following diagram outlines the critical decision nodes and reaction flow, emphasizing the modified solvent system required for this lipophilic precursor.

G Start Start: this compound SolubilityCheck Solubility Check: Is precursor soluble in 2M HCl? Start->SolubilityCheck StandardPath Standard Aqueous Path (Risk of Heterogeneity) SolubilityCheck->StandardPath Yes (Rare) ModifiedPath Modified Co-Solvent Path (Glacial AcOH / HCl) SolubilityCheck->ModifiedPath No (Typical) Diazotization Diazotization (0-5°C, NaNO2) StandardPath->Diazotization ModifiedPath->Diazotization DiazoSalt Intermediate: Diazonium Salt Diazotization->DiazoSalt CouplingRxn Azo Coupling (pH 8-9, <5°C) DiazoSalt->CouplingRxn CouplerPrep Coupler Preparation (Phenol/Naphthol in NaOH) CouplerPrep->CouplingRxn Workup Precipitation & Filtration CouplingRxn->Workup FinalProduct Final Azo Dye (Recrystallized) Workup->FinalProduct

Figure 1: Decision logic for selecting the modified co-solvent pathway to prevent "oiling out" of the lipophilic precursor.

Experimental Protocols

Safety Pre-Check[6]
  • Warning: Diazonium salts are potentially explosive if allowed to dry completely.[2] Always keep them in solution or wet paste form.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Anilines are toxic by inhalation and skin absorption.

Protocol A: Homogenous Diazotization (Modified)

Rationale: this compound is hydrophobic. Attempting diazotization in pure aqueous HCl often results in the formation of a gummy suspension, trapping unreacted amine and leading to low yields. We utilize Glacial Acetic Acid (AcOH) as a solubilizer.

Reagents:

  • This compound: 1.93 g (10 mmol)

  • Hydrochloric Acid (37%): 2.5 mL

  • Glacial Acetic Acid: 10 mL

  • Sodium Nitrite (

    
    ): 0.76 g (11 mmol) dissolved in 2 mL water.
    
  • Urea: ~0.1 g (to quench excess nitrous acid).

Step-by-Step:

  • Solubilization: In a 50 mL round-bottom flask, dissolve the this compound in 10 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.

  • Acidification: Cool the solution to 0–5°C using an ice/salt bath. Dropwise add the Conc. HCl. Note: A fine precipitate of the amine hydrochloride salt may form; this is acceptable as it is more reactive than the gummy free base.

  • Nitrosation: Maintain temperature <5°C. Add the

    
     solution dropwise via a syringe or addition funnel over 15 minutes.
    
    • Observation: The mixture should turn clear and yellow/orange as the diazonium salt forms.

  • Reaction Check: Stir for an additional 20 minutes at 0°C. Test for excess nitrous acid using starch-iodide paper (should turn blue/black).

  • Quenching: Add small amounts of urea until the starch-iodide test is negative (prevents side reactions during coupling).

  • Result: This is Solution A (Diazonium Salt). Keep cold.

Protocol B: Azo Coupling (Example with 2-Naphthol)

Rationale: The coupling step is pH-sensitive.[5][6][7] For phenols/naphthols, the reactive species is the phenolate ion, requiring basic conditions (pH 8–10).

Reagents:

  • 2-Naphthol: 1.44 g (10 mmol)

  • Sodium Hydroxide (NaOH): 10% aqueous solution (approx. 20 mL)

  • Sodium Acetate (optional buffer)

Step-by-Step:

  • Coupler Activation: Dissolve 2-Naphthol in the 10% NaOH solution in a 250 mL beaker. Cool to 0–5°C. Ensure the solution is clear (phenolate formation).

  • Coupling: Slowly add Solution A (Diazonium salt) into the Coupler Solution with vigorous stirring.

    • Critical Control: Monitor pH. The addition of the acidic diazonium solution will lower the pH. Simultaneously add dilute NaOH or Sodium Acetate to maintain pH between 8 and 9.

    • Why? If pH < 5, coupling stops (phenol not ionized). If pH > 10, diazonium salt decomposes to diazotates.

  • Precipitation: The azo dye will precipitate immediately as a deeply colored solid (typically red/orange for naphthol derivatives).

  • Aging: Stir for 30–60 minutes at low temperature, then allow to warm to room temperature over 1 hour.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture. The neopentyl group imparts good solubility in hot ethanol, facilitating purification.

Characterization & Validation

TechniqueExpected ObservationPurpose
1H NMR (CDCl3) Neopentyl singlet (

~3.6-3.7 ppm, 2H) and tert-butyl singlet (

~1.0 ppm, 9H). Aromatic protons in para-substitution pattern.
Confirm structure and integrity of the ether tail.
FT-IR Disappearance of primary amine N-H stretches (3300-3400 cm⁻¹). Appearance of -N=N- stretch (weak, ~1400-1500 cm⁻¹).Validate functional group conversion.
UV-Vis Strong absorption

typically 350–500 nm (depending on coupler).
Determine molar extinction coefficient (

) and color properties.
DSC Sharp melting endotherm.Assess purity and liquid crystalline phase transitions (if applicable).

Troubleshooting Guide

Issue 1: Formation of Tarry/Resinous Material

  • Cause: Decomposition of the diazonium salt due to temperature spikes (>5°C) during diazotization.

  • Solution: Ensure internal temperature monitoring. Use an ice/salt bath (-10°C external) to keep internal temp <5°C.

Issue 2: Low Yield / Incomplete Coupling

  • Cause: pH drift during coupling. If the pH drops below 7, the naphthol reverts to its non-nucleophilic protonated form.

  • Solution: Use a pH meter during addition. Buffer the coupling solution with Sodium Carbonate or Sodium Acetate.

Issue 3: "Oiling Out" during Diazotization

  • Cause: Insufficient organic co-solvent. The neopentyl tail is highly hydrophobic.

  • Solution: Increase the ratio of Acetic Acid. Alternatively, use a THF/Water/HCl system (ensure temperature is strictly controlled as THF can form peroxides or interfere if not stabilized).

References

  • BenchChem. (n.d.). This compound Properties and Applications. Retrieved from

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text on Azo coupling mechanisms).
  • Organic Chemistry Portal. (n.d.). Diazotization and Azo Coupling Protocols. Retrieved from

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes: General Protocols. Retrieved from

  • Filo. (2025). pH Dependence in Azo Coupling Reactions. Retrieved from

Sources

Application Notes & Protocols: Investigating 4-(Neopentyloxy)aniline as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, threatening to undermine modern medicine by rendering common infections untreatable. The development of novel chemical entities that circumvent existing resistance mechanisms is a critical priority for the scientific community. Aniline and its derivatives have a storied history in medicinal chemistry, forming the foundational structure for the first commercially available antibacterial drugs, the sulfonamides, and continuing to be a versatile scaffold in modern drug discovery.[1][2]

This guide focuses on 4-(Neopentyloxy)aniline , a unique substituted aniline that holds promise as a synthetic intermediate for the development of new antimicrobial agents. Its structure is characterized by three key features:

  • The Aniline Core: A primary aromatic amine that serves as a versatile chemical handle for a wide array of synthetic modifications.

  • The Para-alkoxy Group: The neopentyloxy group at the para-position is an electron-donating group, which can influence the electronic properties of the aromatic ring.

  • The Bulky Neopentyl Moiety: This sterically hindered group (-CH₂C(CH₃)₃) is a strategic design element. It can significantly impact the compound's physicochemical properties, such as increasing lipophilicity and improving solubility by disrupting crystal lattice formation, which may enhance bioavailability and membrane permeability.[3][4]

These application notes provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of this compound and its subsequent derivatives as potential antimicrobial agents. The protocols are designed to be self-validating, with integrated controls and clear endpoints, guiding researchers from initial synthesis to preliminary mechanistic insights.

Section 1: Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a reliable two-step process, beginning with the etherification of a readily available starting material, followed by the reduction of a nitro group to the target primary amine.[3] This approach allows for the controlled installation of the neopentyloxy moiety before the final, sensitive amine functionality is revealed.

Protocol 1: Two-Step Synthesis of this compound

Rationale: This protocol first employs a Williamson ether synthesis to couple the neopentyl group to p-nitrophenol. Due to the steric hindrance of the neopentyl group, which makes it a poor substrate for direct SN2 reactions, this reaction may require forcing conditions.[3] The subsequent reduction of the nitro group is a standard and high-yielding transformation, commonly achieved via catalytic hydrogenation, which offers clean conversion with water as the only byproduct.[3]

Step 1.1: Synthesis of 1-Neopentyloxy-4-nitrobenzene

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF) as the solvent.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add neopentyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-neopentyloxy-4-nitrobenzene.

Step 1.2: Reduction to this compound

  • Dissolve the 1-neopentyloxy-4-nitrobenzene (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.

  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 50 psi) or use a hydrogen-filled balloon.

  • Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Characterization: The identity and purity of the final product must be confirmed before biological testing.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FTIR: To confirm the presence of the primary amine (N-H stretch) and ether (C-O stretch) functional groups.

Section 2: Primary Antimicrobial Efficacy Screening

The initial evaluation of a novel compound's antimicrobial potential involves determining its minimum inhibitory concentration (MIC). The broth microdilution method is a standardized, quantitative technique that provides a reliable measure of a compound's ability to inhibit microbial growth.[5][6] This is often followed by determining the minimum bactericidal concentration (MBC) to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: This protocol uses serial dilutions of the test compound in a 96-well microtiter plate to identify the lowest concentration that prevents visible bacterial growth after a set incubation period.[7] Following Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility and comparability of results.[8]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Plate:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. This brings the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC assay is a direct extension of the MIC test. It determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum, providing crucial information on its bactericidal potential.

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each well thoroughly.

  • Aseptically pipette 10-20 µL from each selected well and spot-plate it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count).

Data Presentation: Hypothetical Antimicrobial Activity
CompoundOrganismMIC (µg/mL)MBC (µg/mL)Interpretation
This compound S. aureus (Gram-positive)1632Bactericidal
E. coli (Gram-negative)64>128Bacteriostatic
Vancomycin (Control)S. aureus12Bactericidal
Ciprofloxacin (Control)E. coli0.0150.03Bactericidal

Section 3: Cytotoxicity and Selectivity Assessment

A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[9] The MTT assay is a colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic potential.[10]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

Rationale: This assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the 50% cytotoxic concentration (CC₅₀).

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (viability control) and wells with medium only (background control).

    • Incubate for another 24-48 hours.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Data Presentation: Selectivity Index

The Selectivity Index (SI) is a critical parameter that compares the cytotoxicity of a compound to its antimicrobial activity. A higher SI value is desirable.

SI = CC₅₀ / MIC

CompoundTarget OrganismMIC (µg/mL)CC₅₀ (HEK293 cells, µg/mL)Selectivity Index (SI)
This compound S. aureus16>200>12.5
E. coli64>200>3.1

Section 4: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antimicrobial effect is crucial for its development. Aniline derivatives have been shown to act via several mechanisms, including the disruption of bacterial membranes.[11]

Protocol 5: Bacterial Membrane Permeability Assay

Rationale: This assay uses propidium iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells. If a compound damages the bacterial membrane, PI can enter the cell, bind to DNA, and emit a strong red fluorescence, providing a real-time indicator of membrane disruption.

  • Bacterial Preparation:

    • Grow the test bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.5.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of this compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC). Include a positive control (e.g., Polymyxin B for Gram-negatives, or ethanol) and a negative control (PBS).

    • Add PI to each well to a final concentration of 5-10 µM.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm) every 2 minutes for 60 minutes.

  • Analysis: An increase in fluorescence intensity over time in the compound-treated wells compared to the negative control indicates membrane permeabilization.

Section 5: Visualizing Workflows and Mechanisms

Diagram 1: Antimicrobial Drug Discovery Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Safety & Selectivity cluster_3 Mechanism of Action (MoA) Synthesis Protocol 1: Synthesis of This compound Characterization Purity & Identity Check (NMR, MS, FTIR) Synthesis->Characterization MIC Protocol 2: MIC Determination (Broth Microdilution) Characterization->MIC MBC Protocol 3: MBC Determination MIC->MBC Is it cidal? Cytotoxicity Protocol 4: Cytotoxicity Assay (MTT) on Mammalian Cells MIC->Cytotoxicity Membrane Protocol 5: Membrane Permeability (Propidium Iodide Assay) MBC->Membrane SI Calculate Selectivity Index (CC50 / MIC) Cytotoxicity->SI SI->Membrane If selective Other Further Studies: - Enzyme Inhibition - DNA Interaction Membrane->Other

Caption: Workflow for evaluating this compound as an antimicrobial lead.

Diagram 2: Hypothetical Mechanism of Membrane Disruption

G cluster_membrane Cell Interior Compound This compound Derivative Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Lipophilic interaction & insertion into membrane Ions Ions (K+, Mg2+) Membrane->Ions Pore formation or Destabilization ATP ATP Membrane->ATP Efflux Metabolites Metabolites Membrane->Metabolites Leakage Death Cell Death Ions->Death ATP->Death Metabolites->Death

Caption: Proposed mechanism of action via bacterial membrane disruption.

References

  • This compound | CAS 62517-38-8. Benchchem.
  • Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. MDPI.
  • Role of Nickel (II) Salicylhydroxamic Acid and its Aniline Adduct as an Antimicrobial Substitute. Academypublisher.com.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Aniline derivatives as antimicrobial agent. Filo.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC - PubMed Central.
  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers.
  • Aniline - Wikipedia . Wikipedia. Available at: [Link]

  • Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives . ResearchGate. Available at: [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species . PubMed. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . WOAH. Available at: [Link]

  • Antimicrobial Susceptibility Testing . StatPearls - NCBI Bookshelf. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review . PMC - PubMed Central. Available at: [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci . PubMed Central. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development . ResearchGate. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents . Springer. Available at: [Link]

  • Antimicrobial Susceptibility Testing . Apec.org. Available at: [Link]

Sources

High-Fidelity C-N Cross-Coupling of 4-(Neopentyloxy)aniline with Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The coupling of 4-(Neopentyloxy)aniline with phenols presents a classic "nucleophile-nucleophile" paradox in organic synthesis. Both the aniline nitrogen and the phenolic oxygen are electron-rich nucleophiles, rendering them unreactive toward each other under standard thermal conditions.

To achieve a successful coupling—specifically to form high-value diarylamines (C-N bond formation)—one partner must be chemically modulated to act as an electrophile.

This guide details two distinct strategies to solve this problem, prioritized by reliability in drug discovery contexts:

  • The Activation Strategy (Gold Standard): Conversion of the phenol to an aryl triflate, followed by Buchwald-Hartwig Palladium-catalyzed amination. This is the most robust route for medicinal chemistry.

  • The Oxidative Strategy (Emerging/Green): Direct Cross-Dehydrogenative Coupling (CDC) using oxidants to forge the bond without pre-functionalization.

Why this compound?

The neopentyloxy moiety (


) is a strategic pharmacophore. Unlike methoxy or ethoxy groups, the neopentyl group lacks 

-hydrogens, making it highly resistant to metabolic dealkylation (CYP450 degradation). However, its steric bulk and high lipophilicity require specific solvent and ligand choices during coupling.

Reaction Decision Matrix

Before selecting a protocol, analyze your substrate availability and tolerance using the decision tree below.

ReactionChoice Start Substrate Analysis: Phenol + this compound Q1 Is the Phenol highly functionalized/expensive? Start->Q1 RouteA ROUTE A: Activation Strategy (High Fidelity) Q1->RouteA Yes (Need >90% Yield) RouteB ROUTE B: Oxidative Strategy (Atom Economy) Q1->RouteB No (Commodity Phenol) StepA1 Step 1: Activate Phenol (Tf2O or PhNTf2) RouteA->StepA1 StepB1 Direct Coupling (Hypervalent Iodine or Metal Cat.) RouteB->StepB1 StepA2 Step 2: Pd-Catalyzed Amination (Buchwald-Hartwig) StepA1->StepA2 Result Target: Diaryl Amines StepA2->Result StepB1->Result

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The Activation Strategy (Buchwald-Hartwig)

This is the industry-standard approach. It converts the phenol into an aryl triflate (a "pseudo-halide"), which then undergoes highly efficient Palladium-catalyzed cross-coupling with the aniline.

Phase 1: Phenol Activation (Triflation)

Objective: Convert the unreactive C-OH bond into a reactive C-OTf electrophile.

  • Reagents: N-Phenyl-bis(trifluoromethanesulfonimide) (

    
    ) is preferred over triflic anhydride (
    
    
    
    ) for milder handling and higher tolerance of functional groups.
  • Base: Triethylamine (

    
    ) or DIPEA.
    

Protocol:

  • Dissolve the Phenol (1.0 equiv) in dry DCM (

    
    ).
    
  • Add

    
      (2.5 equiv) and cool to 
    
    
    
    .
  • Add

    
      (1.1 equiv) portion-wise.
    
  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Phase 2: C-N Cross-Coupling

Objective: Couple the Aryl Triflate with this compound.

Critical Considerations:

  • Ligand Choice: The neopentyloxy group is electron-donating, making the aniline nucleophilic. However, the aryl triflate can be prone to hydrolysis. BrettPhos or RuPhos are the ligands of choice. BrettPhos is superior for primary amines like this compound to prevent double-arylation.

  • Base:

    
     (weak base) is preferred to protect sensitive functional groups. If the substrate is robust, 
    
    
    
    gives faster rates.

Step-by-Step Protocol:

ComponentEquivalentsRole
Aryl Triflate (from Phase 1)1.0Electrophile
This compound 1.2Nucleophile
BrettPhos Pd G4 0.02 (2 mol%)Precatalyst (Air stable)

2.0Base
Toluene or 1,4-Dioxane

Solvent (Anhydrous)
  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Triflate , Aniline , Base , and Catalyst .

  • Solvent: Add anhydrous Toluene (degassed).

  • Reaction: Seal the vial and heat to

    
      for 12–18 hours.
    
    • Note: The neopentyloxy tail increases lipophilicity; ensure the aniline is fully dissolved before heating.

  • Monitoring: Check LCMS for the disappearance of the triflate.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography.

Protocol B: Oxidative Cross-Coupling (Direct Route)

For applications where step economy is critical and yields can be moderate (40–60%), direct oxidative coupling (CDC) is viable. This method uses an oxidant to generate radical species that couple.

  • Mechanism: Typically involves the formation of an aminyl radical or a phenoxyl radical, followed by recombination and tautomerization.

  • Risk: Homocoupling (formation of azobenzenes or biphenols) is a major side reaction.

Protocol (Hypervalent Iodine Mediated):

  • Reagents: Phenol (1.0 equiv), This compound (1.5 equiv).

  • Oxidant: PIDA (Phenyliodine diacetate) (1.2 equiv) or catalytic Iodine (

    
    ) with TBHP.
    
  • Solvent: Hexafluoroisopropanol (HFIP) is often critical for stabilizing the radical cation intermediates.

  • Conditions: Stir at RT for 1 hour.

  • Observation: This often yields the quinone monoimine or imino-quinone. To get the diarylamine, a subsequent reduction (e.g.,

    
    ) might be required in situ.
    

Recommendation: Use Protocol A for drug development candidates. Use Protocol B for rapid screening of dye-like molecules or if the phenol is extremely acid-sensitive.

Mechanistic Insight & Troubleshooting

The success of the Buchwald-Hartwig coupling (Protocol A) relies on the Reductive Elimination step. The electron-rich nature of this compound accelerates the binding to Palladium, but the bulky neopentyl group (remote steric hindrance) generally does not interfere with the metal center.

CatalyticCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-OTf) LPd0->OxAdd PdII_Ar L-Pd(II)-Ar(OTf) OxAdd->PdII_Ar AmineBind Amine Coordination (4-Neopentyloxyaniline) PdII_Ar->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd0 Regeneration

Figure 2: Simplified catalytic cycle for the Pd-catalyzed coupling.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst Poisoning / OxidationUse BrettPhos Pd G4 (precatalyst) instead of Pd(OAc)2 + Ligand. Ensure strict deoxygenation.
Hydrolysis of Triflate Wet Solvent / Strong BaseSwitch from

to

or

. Dry solvents over molecular sieves.
Double Arylation Aniline is too nucleophilicIncrease the ligand bulk (BrettPhos vs XPhos). Use a slight excess of Aniline (1.2–1.5 equiv).
Solubility Issues Neopentyl LipophilicityThis compound is very greasy. Use Toluene or Xylene rather than polar solvents like DMF.

References

  • Buchwald-Hartwig Amination Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews.
  • Coupling of Aryl Triflates

    • Ahman, J., & Buchwald, S. L. (1997).
  • Direct Oxidative Coupling (CDC)

    • Li, C. J. (2009). Cross-Dehydrogenative Coupling (CDC)
  • Properties of 4-(Neopentyloxy)

    • BenchChem Compound Database: this compound (CAS 62517-38-8).

Application Note: Synthesis and Characterization of Schiff Bases Derived from 4-(Neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the protocol for synthesizing Schiff bases (imines) utilizing 4-(Neopentyloxy)aniline as the nucleophilic precursor. While simple anilines react readily with aldehydes, the introduction of the neopentyloxy (2,2-dimethylpropoxy) group at the para-position introduces specific steric and electronic considerations.

The neopentyloxy moiety is chemically significant for two reasons:

  • Electronic Effect: The ether linkage acts as an electron-donating group (EDG) via resonance, increasing the nucleophilicity of the amine, generally accelerating the initial attack on the carbonyl carbon.

  • Steric & Physical Properties: The bulky tert-butyl tail prevents efficient molecular packing. In materials science, this is exploited to lower melting points and suppress crystallization in liquid crystal (mesogen) design, favoring nematic or smectic phases over crystalline solids.

This guide provides a robust, self-validating workflow for synthesis, purification, and characterization, specifically tailored to handle the lipophilicity and solubility profile induced by the neopentyl group.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism. The reaction proceeds through a tetrahedral carbinolamine (hemiaminal) intermediate, followed by dehydration to form the imine (


) bond.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical transition states. Note that water removal is the driving force for the equilibrium.

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (+H+) Reactants->Activation Acid Cat. Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine (Tetrahedral) Attack->Intermediate Proton Transfer Elimination Dehydration (-H2O) Intermediate->Elimination Rate Limiting Product Schiff Base (Imine) Elimination->Product Irreversible if H2O removed

Figure 1: Acid-catalyzed condensation mechanism. The dehydration step is often rate-limiting and reversible.

Materials & Equipment

ComponentSpecificationRole
Precursor This compound (>98%)Nucleophile
Electrophile Substituted Benzaldehyde (1.0 eq)Carbonyl Source
Solvent Absolute Ethanol (EtOH) or TolueneReaction Medium
Catalyst Glacial Acetic Acid (GAA)Proton source (pH 4-5)
Drying Agent Anhydrous

Water removal (if Dean-Stark not used)

Experimental Protocols

Method A: Ethanol Reflux (Standard)

Best for: Small scale (<5g), electron-deficient aldehydes, and rapid screening.

  • Preparation: Dissolve this compound (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add the stoichiometric equivalent (10 mmol) of the chosen aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane). The amine spot (low

      
      , stains with ninhydrin) should disappear.
      
  • Isolation: Cool the solution to room temperature, then to

    
     in an ice bath. The neopentyloxy tail often delays precipitation due to high solubility; if no precipitate forms, reduce volume by 50% on a rotary evaporator.
    
  • Filtration: Filter the solid precipitate and wash with cold ethanol.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Large scale, electron-rich aldehydes (slow reactants), or moisture-sensitive imines.

  • Setup: Equip a 250 mL flask with a Dean-Stark trap and reflux condenser.

  • Solvation: Dissolve this compound (20 mmol) and aldehyde (20 mmol) in 80 mL Toluene.

  • Catalysis: Add 5 drops of Glacial Acetic Acid or 10 mg p-Toluenesulfonic acid (PTSA).

  • Reflux: Reflux at

    
     until water evolution in the trap ceases (approx. 4–8 hours).
    
  • Workup: Evaporate toluene under reduced pressure. Recrystallize the residue from hot Ethanol/Hexane (1:1 mixture). Note: The addition of hexane helps precipitate the lipophilic neopentyl derivative.

Purification & Characterization Strategy

Due to the lipophilic nature of the neopentyl group, "oiling out" (separation as a liquid rather than a crystal) is a common failure mode during recrystallization.

Purification Decision Tree (DOT Visualization)

PurificationWorkflow Start Crude Product Obtained CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Oily/Sticky Residue CheckState->Oil Amorphous Recryst Recrystallize (EtOH) Solid->Recryst Trituration Triturate w/ Cold Hexane Oil->Trituration Induce Crystal. Final Pure Schiff Base Recryst->Final Trituration->Recryst Success Column Flash Column (Neutral Alumina) Trituration->Column Fail Column->Final

Figure 2: Workflow for handling lipophilic Schiff bases. Neutral alumina is preferred over silica to prevent hydrolysis.

Analytical Validation Criteria
TechniqueExpected SignalInterpretation
FTIR

(Strong)
C=N Stretch . Absence indicates hydrolysis or no reaction.[1]
FTIR

(Absent)
N-H Stretch . Presence indicates unreacted amine.[1]
1H NMR

(Singlet)
Azomethine Proton (-N=CH-) . The definitive proof of Schiff base formation.
1H NMR

(Singlet, 2H)
Neopentyl -OCH2- . Characteristic of the starting material retention.

Troubleshooting & Causality

Issue: Product hydrolyzes on the silica column.

  • Causality: Silica gel is slightly acidic. The imine bond is acid-labile and reversible.

  • Solution: Use Neutral Alumina for chromatography or pre-treat silica with 1% Triethylamine/Hexane to neutralize surface acidity [1].

Issue: Reaction stalls (Low Yield).

  • Causality: Water accumulation shifts equilibrium to the left.

  • Solution: Switch to Method B (Dean-Stark) to physically remove water, driving the reaction to completion via Le Chatelier's principle [2].

Issue: Product is an oil (Mesogenic behavior).

  • Causality: The neopentyl group disrupts crystal lattice formation.

  • Solution: Cool slowly. If the material is a liquid crystal, it may exhibit a mesophase (opaque liquid) before solidifying. Use a seed crystal or scratch the glass surface to induce nucleation.

References

  • Inventi Journals. "Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization." Inventi Rapid: Pharm Analysis & Quality Assurance.

  • ResearchGate. "Schiff Base Liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties." Journal of Chemical Society of Pakistan.

  • MDPI. "Synthesis of New Schiff Bases Derived from Sulfamethoxazole...". Molecules.

  • Organic Syntheses. "Benzalaniline (General Protocol)." Org.[1][2][3] Synth. 1928, 8, 10.

Sources

Troubleshooting & Optimization

improving yield of neopentyl ether synthesis with steric hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: NPT-YIELD-OPT-001 Topic: Overcoming Steric Hindrance in Neopentyl Ether Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

The Diagnostic Hub: Why Your Reaction Failed

Before adjusting your protocol, you must understand the "Beta-Branching Blockade." Most researchers fail because they treat neopentyl groups like standard primary alkyl chains. They are not.

The Root Cause: Steric Occlusion

In a standard


 reaction (Williamson Ether Synthesis), the nucleophile must attack the 

antibonding orbital

opposite the leaving group. In neopentyl systems (

), the bulky tert-butyl group adjacent to the reaction site acts as a "fat goalie," physically blocking this trajectory.
  • Symptom: <5% Yield, recovery of starting material.

  • Cause: The nucleophile cannot access the electrophilic carbon.[1]

  • Symptom: Formation of alkenes (isobutylene derivatives).

  • Cause: E2 Elimination competes when strong bases are used to force the reaction.[2]

  • Symptom: Unexpected product structure (2-methoxy-2-methylbutane).

  • Cause: Carbocation rearrangement (1,2-methyl shift) occurring under

    
     conditions.[3]
    
Visualization: The Steric Energy Barrier

The following diagram illustrates the energy penalty imposed by the


-methyl groups during the transition state.

ReactionCoordinate cluster_legend Pathway Comparison Start Reactants (Neopentyl Halide + RO-) TS_Normal Standard Primary Transition State Start->TS_Normal Low Ea TS_Neo Neopentyl Transition State (Steric Clash) Start->TS_Neo High Ea (Blocked) Product Ether Product TS_Normal->Product TS_Neo->Product Slow/No Rxn Dashed = Ethyl (Unblocked) Dashed = Ethyl (Unblocked) Red = Neopentyl (Blocked) Red = Neopentyl (Blocked)

Figure 1: Comparative reaction coordinate showing the activation energy barrier (


) spike caused by 

-branching in neopentyl systems compared to standard primary substrates.[4]

Protocol Optimization: The Solution Matrix

Do not blindly increase temperature; this favors elimination. Select your protocol based on which half of your ether provides the neopentyl group.

Strategy A: The "Reverse" Williamson (Gold Standard)

Scenario: You are coupling Neopentyl Alcohol with a non-hindered electrophile (e.g., Methyl Iodide, Benzyl Bromide). Logic: Neopentyl alcohol is hindered but primary; its alkoxide is a potent nucleophile. By making the neopentyl group the attacker, you bypass the steric wall on the electrophile.

Protocol:

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is critical to strip cations).

  • Base: Sodium Hydride (NaH, 60% dispersion).

  • Stoichiometry: 1.0 eq Alcohol : 1.2 eq NaH : 1.1 eq Electrophile.

  • Step-by-Step:

    • Wash NaH with hexanes under Argon to remove oil.

    • Suspend NaH in DMF at

      
      .
      
    • Add Neopentyl Alcohol dropwise (Gas evolution

      
      ). Stir 30 min at RT.
      
    • Add electrophile (e.g., MeI) dropwise at

      
      .
      
    • Critical: Allow to warm to RT. Do not reflux unless necessary.

Strategy B: Silver(I) Oxide Mediated Alkylation

Scenario: You have a base-sensitive substrate or require mild conditions.[5] Logic:


 acts as a mild base and a halogen scavenger. The affinity of Silver for Halides (

) polarizes the C-X bond, facilitating displacement without requiring a "naked" alkoxide, thus reducing elimination risk [1].

Protocol:

  • Reagents: Neopentyl Alcohol (substrate), Alkyl Iodide (excess),

    
    .
    
  • Stoichiometry: 1.0 eq Alcohol : 5.0 eq Alkyl Iodide : 2.0 eq

    
    .
    
  • Step-by-Step:

    • Dissolve alcohol in the alkyl iodide (acting as solvent and reagent) or DCM.

    • Add

      
       (solid) in one portion.
      
    • Stir vigorously at RT for 24-48 hours.

    • Note: If using Neopentyl Iodide as the electrophile (rarely successful), this method is superior to NaH but still low yielding.

Strategy C: The Triflate "Nuclear Option"

Scenario: You must use the neopentyl group as the electrophile (e.g., alkylating a phenol). Logic: The Triflate (OTf) is a "super-leaving group" (


 times more reactive than tosylate). It can sometimes force 

even on hindered centers, or allow for

pathways at lower temperatures where rearrangement is slower [2].

Data Comparison: Leaving Group Relative Rates

Leaving GroupRelative Rate (

)
Risk Profile
Triflate (-OTf)

High (Unstable, Moisture Sensitive)
Tosylate (-OTs)

Moderate (Slow on neopentyl)
Iodide (-I)

Low (Requires Ag assistance)
Bromide (-Br)

High (Elimination likely)

Protocol:

  • Formation: React Neopentyl Alcohol with Triflic Anhydride (

    
    ) and Pyridine in DCM at 
    
    
    
    .
  • Coupling: Add the nucleophile (e.g., Phenol +

    
    ) immediately to the crude triflate solution.
    
  • Warning: Neopentyl triflate is unstable. Do not isolate; use in situ.

Decision Logic & Workflow

Use this decision tree to select the correct protocol for your specific reagents.

DecisionTree Start START: Define Reactants Q1 Is the Neopentyl group the Nucleophile (Alcohol)? Start->Q1 MethodA Method A: Reverse Williamson (NaH/DMF) Q1->MethodA Yes (Preferred) Q2 Is the Electrophile Neopentyl Halide/Tosylate? Q1->Q2 No Q3 Can you switch to Reductive Etherification? Q2->Q3 Yes (Difficult Path) MethodB Method B: Reductive Etherification (Aldehyde + Alcohol + Silane) Q3->MethodB Yes Q4 Must you use Substitution? Q3->Q4 No MethodC Method C: Silver Oxide ($Ag_2O$) (Mild, Halide Scavenging) Q4->MethodC Substrate Sensitive? MethodD Method D: Triflate Activation (High Risk/High Reward) Q4->MethodD Substrate Robust?

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway based on steric constraints.

Troubleshooting & FAQ

Q: I am seeing a product with a different NMR signature than expected. What happened? A: You likely triggered a Wagner-Meerwein Rearrangement . If a neopentyl cation forms (common in acidic conditions or weak nucleophile scenarios), a methyl group shifts to the adjacent carbon to form the more stable tert-amyl cation.

  • Detection: Look for a triplet and quartet in

    
     NMR (ethyl group signature) instead of the singlet tert-butyl peak.
    
  • Fix: Switch to Method A (Anionic conditions) where carbocations are forbidden [3].

Q: Can I use Neopentyl Tosylate? A: Generally, no . Neopentyl tosylate is notoriously inert to substitution. It often requires temperatures that trigger decomposition. If you must displace a neopentyl group, convert the alcohol to a Triflate (Method C) or use Neopentyl Iodide with


.

Q: Why not use Mitsunobu conditions? A: Mitsunobu reactions (


 / DEAD) invert the stereocenter of the alcohol. While Neopentyl alcohol is achiral, the steric bulk often prevents the formation of the intermediate alkoxy-phosphonium salt or blocks the nucleophilic attack. It typically fails for neopentyl systems.

References

  • Bouzide, A., & Sauvé, G. (1997).[6] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[6][7] Tetrahedron Letters, 38(34), 5945-5948. Link

  • Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of alkyl trifluoromethanesulfonates (triflates) from alcohols and trifluoromethanesulfonic anhydride.[8][9] The Journal of Organic Chemistry, 38(21), 3673–3677. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[10] (See Section on Wagner-Meerwein Rearrangements). Link

Sources

optimizing reduction of nitro group in neopentyloxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reduction of Nitro Groups in Neopentyloxy Derivatives

Introduction: The Neopentyl Conundrum

Subject: Reduction of Nitro Groups (


) in the presence of Neopentyloxy substituents (

).

The Challenge: Neopentyloxy derivatives present a unique paradox in organic synthesis. The bulky tert-butyl "tail" provides exceptional chemical stability (unlike benzyl ethers, they are resistant to hydrogenolysis) but introduces significant steric hindrance .[1] When a nitro group is positioned ortho or proximal to a neopentyloxy group, the bulk prevents the nitro group from lying flat against the catalyst surface.

The Consequence: This steric blockade often causes the reduction to stall at the Hydroxylamine (


)  intermediate. This guide provides optimized protocols to overcome this stall while preserving chemoselectivity.

Strategic Decision Matrix

Before selecting a protocol, assess your substrate's specific constraints using the decision tree below.

decision_matrix start START: Analyze Substrate halogens Are Halogens (Cl, Br, I) Present? start->halogens sterics Is Nitro Group Ortho to Neopentyloxy? halogens->sterics No method_fe METHOD B: Chemical Reduction (Fe/AcOH or Fe/NH4Cl) *Preserves Halogens* halogens->method_fe Yes method_h2 METHOD A: Catalytic Hydrogenation (H2 + Pd/C or Pt/C) sterics->method_h2 No (Para/Meta) optimization OPTIMIZATION REQUIRED: Add Vanadium Promoter or use Pt/C (Sulfided) sterics->optimization Yes (Ortho) optimization->method_h2 Modified Protocol

Figure 1: Decision matrix for selecting the optimal reduction pathway based on substrate functionality and steric environment.

Module 1: Catalytic Hydrogenation (The Gold Standard)

Best For: Clean substrates without halogens; scalable processes.[1] The Issue: The neopentyl group creates a "lipophilic shield," requiring specific solvent choices and catalyst promoters.

Protocol A: Optimized H2/Pd/C with Vanadium Promoter

Standard hydrogenation often stalls at the hydroxylamine stage due to sterics. Adding a Vanadium promoter catalyzes the disproportionation of hydroxylamine to amine.[2]

Reagents:

  • Catalyst: 5% Pd/C (50% wet). Load at 5-10 wt% relative to substrate.

  • Promoter: Ammonium Metavanadate (

    
    ) or Vanadium(V) Oxide (
    
    
    
    ).[1] Load at 0.1 - 0.5 mol%.[1]
  • Solvent: Methanol/THF (1:1).[1] Note: Neopentyloxy derivatives are often insoluble in pure methanol.[1] THF ensures the substrate is in solution to reach the catalyst surface.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi).
    

Step-by-Step:

  • Dissolution: Dissolve the nitro-neopentyloxy substrate in the MeOH/THF mixture. Ensure complete solubility.

  • Catalyst Addition: Add the Pd/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

  • Promoter Spike: Add the Vanadium promoter (

    
    ) as a solid or predissolved in minimal water.
    
  • Hydrogenation: Purge with

    
     and stir vigorously. Vigorous stirring is critical to overcome mass transfer limitations caused by the bulky neopentyl group.
    
  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the hydroxylamine intermediate (often more polar than the amine).

Why Vanadium? Baumeister et al. demonstrated that Vanadium acts as a specific catalyst for the reduction of aryl hydroxylamines, which are the kinetic "trap" in hindered systems. It reduces hydroxylamine accumulation from >40% to <1% [1].[3][4]

Module 2: The "Hydroxylamine Stall" Troubleshooting

If your reaction has stopped and TLC shows a spot just below the product (likely


), do not  add more Pd/C. The catalyst surface is likely poisoned or blocked.

Mechanism of the Stall:

reaction_stall nitro Nitro (R-NO2) nitroso Nitroso (R-NO) nitro->nitroso Fast hydroxylamine Hydroxylamine (R-NHOH) nitroso->hydroxylamine Fast amine Amine (R-NH2) hydroxylamine->amine Slow (Rate Limiting) steric_block STERIC BLOCK (Neopentyl Group) steric_block->hydroxylamine Prevents adsorption

Figure 2: The reduction pathway showing the kinetic bottleneck at the hydroxylamine stage caused by steric hindrance.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Reaction stalls at ~80% conversion Hydroxylamine accumulation due to sterics.Heat: Increase temp to 50°C. Promote: Add 0.5 mol%

.
Dehalogenation observed Pd/C is too active toward C-X bonds.[1]Switch Catalyst: Use 5% Pt/C (sulfided) or switch to Fe/AcOH (Method B).[1]
Substrate precipitates Neopentyloxy group decreases polarity.[1]Solvent: Switch to EtOAc or THF. Avoid pure MeOH/EtOH.[1]
Ether Cleavage? False Alarm. Neopentyl ethers are stable to hydrogenolysis.[1] Check for other side reactions (e.g., ring saturation).[1]

Module 3: Chemical Reduction (The "Bechamp" Alternative)

Best For: Substrates with Halogens (Cl, Br, I) or extreme steric crowding where H2/Pd fails.[1]

Protocol B: Iron/Acetic Acid The Bechamp reduction is robust and insensitive to the steric bulk of the neopentyl group because it proceeds via an electron transfer mechanism rather than surface adsorption.

Reagents:

  • Iron Powder (325 mesh, reduced).[1]

  • Acetic Acid (glacial) or

    
     (aq) / EtOH for milder conditions.[1]
    
  • Solvent: Ethanol/Water or IPA/Water.[1]

Step-by-Step:

  • Suspend: Mix the substrate and Iron powder (5-10 equiv) in Ethanol/Water (3:1).

  • Activate: Add Acetic Acid (5-10 equiv) dropwise at 60°C.

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup (Critical): The iron sludge can trap the lipophilic neopentyl product.

    • Tip: Filter hot through Celite.[1] Wash the Celite cake with copious Ethyl Acetate (not ether/DCM) to dissolve the neopentyloxy amine.

FAQ: Neopentyloxy Specifics

Q: Will the neopentyl ether cleave under high pressure hydrogenation? A: Highly unlikely. Unlike benzyl ethers (


), which cleave easily, neopentyl ethers (

) are stable.[1] The cleavage would require an

attack (blocked by the tert-butyl group) or formation of a primary carbocation (energetically unfavorable). You can safely use 50-100 psi

[2].[1]

Q: My product is an oil that won't crystallize. Is it impure? A: Neopentyloxy derivatives are often "greasy" oils due to the aliphatic bulk. Do not assume impurity. If NMR shows clean amine, convert it to an HCl or Oxalate salt to obtain a solid for handling.[1]

Q: Can I use Raney Nickel? A: Yes, but Raney Ni is magnetic and difficult to filter from the viscous reaction mixtures often created by lipophilic neopentyl derivatives. Pd/C or Pt/C is generally easier to handle on small-to-medium scale.

References

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997).[1][4] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters, 49, 219–222.[1] Link[1]

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (General reference for ether stability).

  • Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.[1] Link[1]

Sources

Technical Support Center: Purification of 4-(Neopentyloxy)aniline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 4-(Neopentyloxy)aniline using recrystallization. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the purification process effectively.

The Science of Recrystallizing this compound

This compound presents a unique purification challenge due to its molecular structure: a polar primary amine group attached to a benzene ring, which is also substituted with a bulky, non-polar neopentyloxy group (-OCH₂C(CH₃)₃). The key to successful recrystallization lies in selecting a solvent or solvent system that can effectively differentiate between the target compound and its impurities based on solubility at different temperatures.

The ideal solvent should dissolve this compound completely at its boiling point but poorly at room or sub-ambient temperatures.[1] Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization). The bulky neopentyl group can be strategically used to improve solubility and bioavailability in pharmaceutical applications by reducing crystal lattice energy, a factor that also influences its recrystallization behavior.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

A1: Solvent selection is the most critical step. The principle of "like dissolves like" is a valuable starting point.[1] Given the dual polar (amine) and non-polar (neopentyloxy, benzene ring) nature of the molecule, a single solvent may not be optimal.

  • Single Solvents: Alcohols like ethanol or methanol are often good starting points for substituted anilines.[1] They can engage in hydrogen bonding with the amine group while the alkyl portion solvates the non-polar parts.

  • Mixed Solvent Systems: A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is often more effective.[1] A common strategy is to dissolve the aniline in the minimum amount of a hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy (the saturation point). Common pairs include ethanol-water or toluene-hexane.[3]

Q2: My crude this compound is dark brown. What causes this and how can I fix it?

A2: The dark coloration in crude substituted anilines is typically caused by oxidized impurities.[4][5][6] Aniline itself is prone to air oxidation, which forms colored byproducts. If the synthesis involved the reduction of a nitro group, residual nitroaromatic compounds could also contribute to the color.[2][5]

To decolorize the solution, you can use activated carbon (charcoal). After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon and boil the solution for a few minutes. The colored impurities will adsorb onto the carbon surface. However, use charcoal sparingly, as it can also adsorb your target compound, leading to a reduced yield.[7] The carbon must be removed via hot filtration before allowing the solution to cool.

Q3: What kind of yield can I realistically expect from this recrystallization?

A3: A realistic yield for a single recrystallization step is typically in the range of 70-90%. Several factors can lower this yield:

  • Using an excessive amount of solvent will cause a significant portion of your product to remain in the mother liquor.[8][9]

  • Premature crystallization during hot filtration.

  • Washing the final crystals with a solvent that is not ice-cold.[9]

  • Significant amounts of impurities in the starting material.

If a substantial amount of product remains in the mother liquor, it is sometimes possible to obtain a "second crop" of crystals by boiling off some of the solvent to re-concentrate the solution and cooling it again.[7]

Standard Recrystallization Protocol for this compound

This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer Flasks

  • Hot Plate/Stirrer

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Activated Carbon (optional)

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[1] Avoid adding a large excess of solvent to maximize yield.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source temporarily and add a small spatula tip of activated carbon. Return the flask to the heat and boil for 2-5 minutes.

  • Hot Filtration: To remove insoluble impurities (and activated carbon, if used), perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8] Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals rather than a precipitate.[8][10] Placing the flask on an insulated surface can aid this process.

  • Maximizing Crystal Formation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using cold solvent is critical to avoid redissolving the product.[9]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the purified crystals to a watch glass and let them air-dry completely.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. 1. Insufficient solvent added. 2. Incorrect solvent choice. 3. The remaining solid is an insoluble impurity.1. Add more hot solvent in small increments until the compound dissolves.[1] 2. Re-evaluate the solvent based on polarity. 3. If a small amount of solid remains after adding a reasonable amount of solvent, proceed to hot filtration to remove it.[11]
Compound "oils out" instead of crystallizing. 1. The compound's melting point is below the solvent's boiling point. 2. The solution is supersaturated with impurities. 3. Cooling is occurring too rapidly.1. Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point.[7][12] 2. Allow the solution to cool much more slowly. An insulated container can help.[12] 3. Consider a different solvent or solvent system with a lower boiling point.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of pure compound. 3. Boil off some of the solvent to increase the concentration and allow it to cool again.[7] 4. If all else fails, place the solution in an ice bath, but be aware this may cause rapid precipitation and trap impurities.[8]
Crystallization happens too quickly. 1. The solution is too concentrated. 2. Cooling is too rapid.1. Re-heat the flask to redissolve the solid. Add a small amount (1-2 mL) of extra hot solvent.[7] 2. Ensure the flask is allowed to cool slowly in a draft-free area, possibly on an insulating surface like a cork ring or wooden block.[7]
The final product has a very low yield. 1. Excessive solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with solvent that was not cold. 4. Too much activated carbon was used.1. Check the mother liquor for remaining product. If significant, concentrate the solution and attempt a second crop crystallization.[7] 2. Ensure the filtration apparatus is properly pre-heated for future attempts. 3. Always use ice-cold solvent for washing the final product.[9] 4. Use activated carbon sparingly.

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying Start 1. Crude Product in Flask AddSolvent 2. Add Minimum Hot Solvent Start->AddSolvent Dissolve 3. Heat to Dissolve AddSolvent->Dissolve HotFilter 4. Hot Filtration (Optional) Dissolve->HotFilter Cool 5. Slow Cooling HotFilter->Cool IceBath 6. Ice Bath Cool->IceBath VacFilter 7. Vacuum Filtration IceBath->VacFilter Wash 8. Wash with Cold Solvent VacFilter->Wash Dry 9. Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for recrystallization.

Troubleshooting_Tree Start Crude Product in Hot Solvent Q_Dissolve Does it fully dissolve? Start->Q_Dissolve A_Dissolve_No Add more hot solvent or perform hot filtration Q_Dissolve->A_Dissolve_No No A_Dissolve_Yes Cool solution slowly Q_Dissolve->A_Dissolve_Yes Yes Q_Oil Does it oil out? A_Dissolve_Yes->Q_Oil Q_Crystals Do crystals form? A_Crystals_Yes Proceed to isolation Q_Crystals->A_Crystals_Yes Yes A_Crystals_No Induce crystallization: - Scratch flask - Add seed crystal - Boil off solvent Q_Crystals->A_Crystals_No No Q_Oil->Q_Crystals No A_Oil_Yes Re-heat, add more 'good' solvent, cool slower Q_Oil->A_Oil_Yes Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.
  • RECRYSTALLIZ
  • Recrystalliz
  • recrystalliz
  • This compound | CAS 62517-38-8. (n.d.). Benchchem.
  • Video: Recrystalliz
  • Recrystalliz
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallis
  • Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline. (n.d.). Benchchem.
  • Purify and dry aniline? (2014). Reddit.
  • The Solubility of Aniline. (2022). ChemicalBook.

Sources

Technical Support Center: Purification of Neopentyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers encountering the "Neopentyl Problem."

Ticket Category: Reaction Workup & Purification Subject: Removal of Unreacted Neopentyl Halide from Reaction Mixtures Status: Active Guide Last Updated: 2026-02-09

The Core Issue: "The Neopentyl Wall"

Why is this happening? If you are reading this, you likely have a reaction mixture where your neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) refused to react completely, and now it refuses to leave.

The root cause is


-branching . The tert-butyl group adjacent to the primary carbon creates a "steric cage."
  • 
     Dead Zone:  The back-side attack trajectory is blocked by the methyl groups. The relative rate of 
    
    
    
    substitution for neopentyl bromide is approximately 0.00001 compared to ethyl bromide [1].
  • 
     Reluctance:  Ionization would form a primary carbocation, which is energetically unfavorable without immediate rearrangement.
    

Because of this, standard "cleanup" methods (like adding a mild amine scavenger) will fail. The halide is too inert. You need physics (volatility) or radical chemistry to remove it.

Diagnostic & Decision Matrix

Before attempting a protocol, determine the physical properties of your Target Product (TP) relative to the Neopentyl Halide (Np-X) .

Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.

Method A: Volatility & Azeotropic Removal (Preferred)

Applicability: Target Product MW > 250 g/mol or BP > 150°C. Principle: Neopentyl bromide (bp 105°C) and iodide (bp ~127°C) are moderately volatile. They can be removed via high vacuum, but they often "stick" in oils. Azeotroping helps carry them over.

Protocol: The "Rotovap & Pump" Cycle
  • Solvent Swap: Dissolve your crude oil in a minimal amount of Heptane or Toluene .

  • Evaporation: Concentrate on a rotary evaporator at 40-50°C. The hydrocarbon solvent acts as a carrier (azeotrope-like effect) to drag the halide out.

  • Repeat: Repeat step 1-2 three times.

  • High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) with the flask submerged in a warm water bath (40°C) for at least 4 hours.

    • Tip: Use a wide-mouth flask to increase surface area.

Data Reference: Boiling Points

Compound Boiling Point (Atm) Notes
Neopentyl Bromide 105-106°C Volatile enough for High Vac
Neopentyl Iodide ~127°C Requires heating under vacuum
Neopentyl Alcohol 113°C Solid at RT (mp 52°C)

| Neopentane | 9.5°C | Gas (Result of reduction) |

Method B: Chromatographic Separation

Applicability: Target Product is polar (Alcohol, Amine, Acid). Issue: Neopentyl halides are non-polar (Lipophilic). They travel with the solvent front in standard EtOAc/Hexane columns.

Troubleshooting the "Smear"

If the halide streaks into your product fractions:

  • Switch to 100% Pentane/Hexane: Before starting your gradient, flush the column with 2-3 Column Volumes (CV) of pure pentane. The neopentyl halide should elute almost immediately (

    
    ).
    
  • Solid Loading: Do not load in DCM. Adsorb crude onto Celite or Silica. DCM can cause "channeling" of the non-polar halide into later fractions.

Method C: Chemical Scavenging (The "Nuclear" Option)

Applicability: When volatility is similar, and chromatography fails (co-elution). Warning: Ensure your product is stable to the reagents listed.

Option C1: Radical Reduction (Cleanest)

Mechanism: Convert the stubborn alkyl halide into Neopentane gas , which spontaneously leaves the reaction. Reagent: Tris(trimethylsilyl)silane (TTMSS) or Tributyltin Hydride (


).
Why it works:  Radical abstraction is less sensitive to steric hindrance than ionic substitution [2].

Protocol:

  • Dissolve crude mixture in Toluene.

  • Add 1.5 eq of TTMSS (or

    
    ) and 0.1 eq of AIBN (initiator).
    
  • Reflux for 2-4 hours.

  • Result: Neopentyl-Br

    
     Neopentane (Gas, bp 9°C).
    
  • Workup: Evaporate solvent. If using Tin, wash with aqueous KF to precipitate tin residues. If using Silane, the byproducts are volatile or easily chromatographed.

Option C2: Silver-Promoted Solvolysis

Mechanism: Force ionization using Silver (


) to precipitate AgBr, converting the halide to an alcohol (Neopentyl alcohol or rearranged t-Amyl alcohol), which is polar and easy to separate.

Protocol:

  • Dissolve crude in Acetone/Water (9:1).

  • Add 1.5 eq of Silver Nitrate (

    
    ) .[1]
    
  • Stir vigorously. Heating to 50°C may be required due to the primary carbon [3].

  • Observation: A precipitate (AgBr/AgI) will form.[1][2][3]

  • Workup: Filter through Celite. The filtrate contains your product and the converted alcohol.

  • Purification: Run a short silica plug. The non-polar neopentyl halide is gone; the new alcohol byproduct will stick to the silica while your non-polar product elutes (or vice versa).

Frequently Asked Questions (FAQ)

Q: Can I use a simple amine scavenger (like morpholine) to remove neopentyl bromide? A: No. The reaction will be too slow. You will likely decompose your product or the solvent before the amine displaces the neopentyl halide via


.

Q: I tried distilling, but the neopentyl halide solidified in the condenser. A: Neopentyl derivatives often have high melting points relative to their boiling points (globular shape). Use a Kugelrohr apparatus or a heat gun to keep the condenser warm (above 50°C) to prevent clogging.

Q: My product is an amine. Can I make the neopentyl halide a salt? A: No, the halide itself won't form a salt. However, you can make your product a salt (e.g., HCl salt), extract it into water, wash the organic layer (containing the neopentyl halide) away, and then basify/recover your product.

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). John Wiley & Sons.[4] (Data on relative

    
     rates of neopentyl vs. ethyl halides). 
    
  • Chatgilialoglu, C. (1992). Organosilanes as Radical Reducing Agents.[5][6] Accounts of Chemical Research, 25(4), 188–194. (Mechanism of radical reduction for hindered halides).

  • Clark, J. (2023). Reaction of Alkyl Halides with Silver Nitrate.[2][7] Chemistry LibreTexts. (Methodology for silver-assisted hydrolysis).

Sources

preventing oxidation of 4-(Neopentyloxy)aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Sensitivity

4-(Neopentyloxy)aniline (CAS: 62517-38-8) is a highly electron-rich aromatic amine. The presence of the neopentyloxy ether group at the para position exerts a strong electron-donating effect (+M effect) on the benzene ring.[1] While this makes it a potent nucleophile for drug discovery and material synthesis (e.g., liquid crystals), it simultaneously lowers the oxidation potential of the amine.

The Core Issue: Upon exposure to atmospheric oxygen, light, or trace metals, the electron-rich amine moiety undergoes single-electron transfer (SET), initiating a cascade of radical reactions. This results in the formation of colored impurities (iminoquinones, azo dimers, and polymers), turning the pristine off-white/pale yellow material into a dark brown or purple tar.

Module 1: The Degradation Mechanism

To prevent degradation, one must understand the pathway. The oxidation of this compound is not a simple decomposition but a radical polymerization and coupling process.

Figure 1: Oxidative Degradation Pathway

The following diagram illustrates the transition from the stable amine to colored impurities.

OxidationPathway Aniline This compound (Colorless/Pale Yellow) Radical Radical Cation [Ar-NH2]•+ Aniline->Radical O2 / Light / Metal Ions (-e⁻) Dimer Hydrazobenzene / Azo Dimers Radical->Dimer Coupling Quinone p-Quinone Imine (Dark Impurities) Radical->Quinone Oxidation Polymer Oligomers/Tars (Black/Purple) Dimer->Polymer Polymerization Quinone->Polymer

Caption: Figure 1.[2][3] Radical-mediated oxidation pathway. The initial electron loss is the rate-limiting step, accelerated by UV light and heat.

Module 2: Storage Protocol (The "Gold Standard")

Do not rely on standard "cool, dry place" instructions. For this compound, follow this tiered storage strategy.

Storage Tier Comparison
FeatureBronze (Standard) Silver (Enhanced) Gold (Archival)
Atmosphere Air (Desiccated)Nitrogen (N₂) PurgeArgon (Ar) Blanket
Temperature 4°C (Fridge)-20°C (Freezer)-80°C (Deep Freeze)
Container Clear Glass + FoilAmber GlassAmber Vial inside Mylar Bag
Expected Shelf Life 1-2 Weeks3-6 Months>12 Months
Detailed Protocol: The Argon Advantage

Why Argon? Nitrogen is lighter than air and can easily diffuse out of unsealed vessels. Argon is denser than air, forming a heavy "blanket" that sits on top of the solid/liquid, actively displacing oxygen even if the seal is imperfect.

  • Vessel Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (plastic) caps without liners, as they are permeable to oxygen over time.

  • Inerting:

    • Place the open vial in a Schlenk line or glovebox.

    • Cycle vacuum/Argon 3 times.

    • Crucial Step: If using a Schlenk line, ensure the gas flow is gentle to avoid blowing the lightweight powder/oil into the manifold.

  • Sealing: Wrap the cap junction with Parafilm (for short term) or Teflon tape followed by electrical tape (for long term).

  • Temperature: Store at -20°C .

    • Warning: Before opening a cold vial, allow it to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate water condensation, which accelerates oxidation.

Module 3: Troubleshooting & Recovery

User Query: "My sample has turned dark brown. Is it ruined?"

Answer: Not necessarily. The colored impurities (quinones/azo compounds) have very high extinction coefficients, meaning even 1-2% impurity can make the entire sample look black.

Decision Tree: Usability Check

DecisionTree Start Sample is Dark/Brown TLC Run TLC (Hexane:EtOAc 3:1) Start->TLC Result Analyze Spots TLC->Result Clean One major spot + faint baseline? Result->Clean Yes Dirty Multiple dark spots or trailing? Result->Dirty No Action1 Use as is (Check NMR) Clean->Action1 Action2 Perform Acid-Base Extraction Dirty->Action2

Caption: Figure 2. Rapid decision tree for assessing sample viability.

Recovery Protocol: Acid-Base Extraction

If the sample is degraded, recrystallization is often difficult due to the oily nature of impurities. Acid-base extraction is the most reliable purification method for this aniline.

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M HCl (Hydrochloric Acid)

  • 1M NaOH (Sodium Hydroxide) or Saturated NaHCO₃

  • Brine[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the dark aniline in DCM (approx. 10 mL per gram).

  • Acid Wash (The Critical Step):

    • Extract the organic layer with 1M HCl (3 x 10 mL).

    • Chemistry: The aniline becomes the hydrochloride salt (

      
      ) and moves into the aqueous  layer. The dark neutral impurities (azo dimers, tars) stay in the organic  layer.
      
  • Separation: Keep the Aqueous layer. Discard the dark organic layer.

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove trapped non-basic impurities.

  • Basification:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M NaOH until the pH is >10.

    • Observation: The solution will become cloudy/milky as the free-base aniline precipitates or oils out.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 15 mL).

  • Drying: Dry the combined organic layers over Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Result: You should recover a pale yellow/off-white oil or solid. Store immediately under Argon.

FAQs

Q: Can I store this compound as a salt (e.g., HCl salt) to prevent oxidation? A: Yes. Converting the amine to its hydrochloride salt (this compound·HCl) is an excellent long-term storage strategy. The protonation of the nitrogen lone pair (


) removes the electron density required for the initial oxidation step.
  • How to: Dissolve the amine in ether, add 2M HCl in ether, filter the precipitate, and dry.

Q: Does the neopentyl group make it more stable than p-anisidine? A: Slightly, but not significantly regarding oxidation. The neopentyl group is bulky, providing some steric protection, but it does not block oxygen access to the amine. Its primary function is modifying solubility and preventing metabolic dealkylation (in drug contexts), not preventing air oxidation.

Q: I see a "purple" hue. What is that? A: Purple coloration is characteristic of "Wurster's salts" or similar radical cation species formed during the early stages of aniline oxidation. It indicates active degradation is occurring.

References

  • BenchChem. (n.d.). This compound Structure and Applications. Retrieved February 9, 2026, from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Pentylaniline (Analogous Structure). Retrieved February 9, 2026, from

  • ResearchGate. (2024). Mechanistic Aspects of the Electrochemical Oxidation of Aniline Derivatives. Retrieved February 9, 2026, from

  • MDPI Molecules. (2023). Oxidation Stability of Electron-Rich Amines. Retrieved February 9, 2026, from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support Center: Strategies for Solubilizing 4-(Neopentyloxy)aniline in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Neopentyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted aniline, this compound possesses a hydrophobic neopentyloxy group, which, while intended to modulate crystal lattice energy, contributes to its poor solubility in aqueous solutions[1]. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues through systematic troubleshooting, detailed protocols, and an explanation of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound in my aqueous buffer, but it's not working. Why is it so poorly soluble?

A1: The low aqueous solubility of this compound is a direct result of its molecular structure. The molecule consists of a large, non-polar aromatic ring and a bulky, hydrophobic neopentyl group (-CH₂C(CH₃)₃). While the primary amine (-NH₂) and ether (-O-) linkages offer some polarity, their contribution is overshadowed by the dominant hydrophobic regions. For a molecule to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules, which requires a significant amount of energy that is not sufficiently compensated for by the interactions between water and the hydrophobic parts of this compound.

Q2: What is the expected aqueous solubility and pKa of this compound?

The ether oxygen in the neopentyloxy group is electron-donating, which increases the electron density on the aniline nitrogen, making it a slightly stronger base than aniline itself[1]. Therefore, the pKa of the conjugate acid of this compound is expected to be slightly higher than 4.63, likely in the range of 5.0 to 5.5 . This confirms the compound is a weak base, a critical piece of information for solubility enhancement.

Q3: What are the primary strategies I can use to dissolve this compound for my in vitro assays?

A3: The most effective strategies leverage the weak base nature of the aniline group. The primary methods to explore, in order of simplicity, are:

  • pH Adjustment: Dissolving the compound in an acidic solution (pH < 4) to form the more soluble anilinium salt.

  • Use of Co-solvents: Employing water-miscible organic solvents to increase the solvent's capacity to dissolve hydrophobic compounds.

  • Inclusion Complexation with Cyclodextrins: Using cyclodextrins to encapsulate the hydrophobic portion of the molecule.

The choice of method depends on the required final concentration and the tolerance of your specific experimental system to pH changes or organic solvents.

Q4: Are there any safety concerns I should be aware of when handling these formulations?

A4: Yes. Aniline and its derivatives should be handled with care as they can be toxic[4]. The related compound 4-pentylaniline is listed as a skin and eye irritant and may cause respiratory irritation[5]. Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using organic co-solvents, be aware of their specific handling requirements and flammability.

Troubleshooting and Solubilization Workflow

This section provides a systematic guide to achieving your desired concentration of this compound in an aqueous medium.

Logical Workflow for Solubilization

The following diagram outlines the decision-making process for tackling solubility issues with this compound.

G cluster_0 Step 1: Characterization cluster_1 Step 2: Method Selection cluster_2 Step 3: Solubilization Protocols start Start with solid This compound sol_test Determine Approximate Aqueous Solubility (Protocol 1) start->sol_test ph_profile Perform pH-Solubility Profile (Optional but Recommended) (Protocol 2) sol_test->ph_profile decision Is target concentration achieved in water? ph_profile->decision decision2 Can assay tolerate low pH (<4)? decision->decision2 No success Solution Ready for Use decision->success Yes decision3 Can assay tolerate organic co-solvents? decision2->decision3 No ph_method Use pH Adjustment (Protocol 3) decision2->ph_method Yes cosolvent_method Use Co-solvents (Protocol 4) decision3->cosolvent_method Yes cyclo_method Use Cyclodextrins (Protocol 5) decision3->cyclo_method No ph_method->success cosolvent_method->success cyclo_method->success fail Re-evaluate strategy. Consider advanced methods (e.g., solid dispersions). cyclo_method->fail If still unsuccessful

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Step 1: Preliminary Characterization

Before attempting advanced solubilization, it is crucial to establish a baseline.

Protocol 1: Approximate Aqueous Solubility Determination (Shake-Flask Method)

This protocol, adapted from the method by Higuchi and Connors, is the gold standard for determining thermodynamic solubility[6].

  • Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of your aqueous buffer (e.g., 10 mL) in a glass vial. The solid should be in excess to ensure a saturated solution.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • After equilibration, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant. To separate the dissolved compound from the undissolved solid, centrifuge the aliquot at high speed (e.g., >10,000 x g for 15 minutes) and collect the clear supernatant, or filter it through a 0.22 µm PVDF filter. Note: Pre-rinse the filter with the solution to minimize adsorption of the compound to the filter material[6].

  • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The resulting concentration is the thermodynamic solubility of the compound in that specific medium.

Protocol 2: pH-Solubility Profiling

This experiment will reveal the pH at which the compound's solubility significantly increases, confirming its basic nature and identifying the optimal pH for solubilization.

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Perform the Shake-Flask method (Protocol 1) in each of these buffers.

  • Plot the measured solubility (on a log scale) against the pH.

  • You should observe a significant increase in solubility as the pH decreases below the compound's pKa. This is due to the protonation of the aniline nitrogen to form the more water-soluble anilinium cation.

Mechanism of pH-Dependent Solubilization

G cluster_0 Low pH (e.g., pH < 4) cluster_1 Neutral/High pH (e.g., pH > 6) A This compound (Poorly Soluble) B Anilinium Cation (Soluble Salt Form) A->B + H+ B->A - H+ caption1 Equilibrium shifts to the soluble protonated form in acidic conditions. C This compound (Poorly Soluble) D Anilinium Cation (Soluble Salt Form) C->D + H+ D->C - H+ caption2 Equilibrium favors the poorly soluble neutral form at neutral or basic pH.

Caption: The effect of pH on the equilibrium and solubility of this compound.

Step 2: Solubilization Method Selection

Based on your experimental needs, select an appropriate strategy.

StrategyWhen to UseAdvantagesDisadvantages
pH Adjustment When the experimental system can tolerate a low pH (e.g., < 4.0). Ideal for preparing concentrated stock solutions.Simple, inexpensive, uses minimal excipients.Not suitable for biological systems sensitive to low pH. Risk of precipitation upon neutralization.
Co-solvents When pH adjustment is not feasible and the assay can tolerate low percentages of organic solvents (typically <5%, often <1%).Effective for many poorly soluble compounds. A wide range of co-solvents are available.Can interfere with biological assays (e.g., enzyme activity, cell viability). Risk of precipitation upon dilution.
Cyclodextrins When both pH and organic solvents must be avoided. Good for sensitive biological systems.Generally well-tolerated in biological systems. Can significantly increase solubility.[7]Can be expensive. May interact with other components of the assay. Requires selection of the correct cyclodextrin type.
Step 3: Detailed Solubilization Protocols

Protocol 3: Solubilization by pH Adjustment

  • Weigh the desired amount of this compound.

  • Instead of water or buffer, add a small volume of an acidic solution, such as 0.1 M Hydrochloric Acid (HCl).

  • Vortex or sonicate the mixture. The compound should dissolve as it forms the hydrochloride salt.

  • Once fully dissolved, you can adjust the volume with your desired aqueous buffer.

  • Critical Step: Before use, perform a small test dilution into your final assay medium to ensure the compound does not precipitate upon the pH shift. If it does, you may need to lower the stock concentration or consider another method.

Protocol 4: Solubilization with Co-solvents

  • Select a biocompatible co-solvent. Common choices are Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Dissolve the this compound in the minimum amount of the chosen co-solvent to create a high-concentration stock solution.

  • Vortex or sonicate until fully dissolved. Gentle warming may be used if the compound is stable.

  • This stock solution can then be serially diluted into your aqueous experimental medium. Always add the stock solution to the aqueous medium (not the other way around) while vortexing to ensure rapid mixing and minimize local supersaturation that can cause precipitation.

  • Ensure the final concentration of the co-solvent in your assay is below the tolerance limit for your system (often < 1% v/v for DMSO).

Table of Common Co-solvents

Co-solventTypical Max. Concentration in in vitro assaysNotes
DMSO0.1 - 1%Excellent solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol1 - 5%Good solubilizing power, generally well-tolerated.
Propylene Glycol1 - 10%Less toxic than ethanol, often used in preclinical formulations.
PEG 4001 - 20%Low toxicity, good for achieving higher concentrations.

Protocol 5: Solubilization with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes[7].

  • Select the appropriate cyclodextrin. For a molecule the size of this compound, β-cyclodextrin (β-CD) or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are the most likely candidates due to the size of their internal cavity[8].

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in your buffer).

  • Add the solid this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • After equilibration, centrifuge or filter the solution to remove any undissolved compound.

  • The concentration of the dissolved compound can be determined analytically.

References
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC. Available at: [Link]

  • "Aniline and Its Derivatives". (2000). In: Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Solubilization techniques used for poorly water-soluble drugs. (2023). PMC. Available at: [Link]

  • 4-Pentylaniline | C11H17N. PubChem. Available at: [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2011). ACS Publications. Available at: [Link]

  • pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems. ResearchGate. Available at: [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2014). PMC. Available at: [Link]

  • Functionalization of Cyclodextrins. (2023). Encyclopedia.pub. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). PMC. Available at: [Link]

  • Enhanced Denitrification of Aniline and Its Derivatives by Catalysts, Anions, and Co-fuels during Supercritical Water Oxidation Process.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2021). Journal of Engineering Research and Applied Science.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Complex formation between ?-cyclodextrin and amines in water and DMF solvents.
  • Bioconjug
  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. (2021). RSC Publishing. Available at: [Link]

  • Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. (2019). PMC. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Electrochemical Annulation of p-Alkoxy or p-Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. (2021). PubMed. Available at: [Link]

Sources

minimizing side reactions in neopentylation of p-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Side Reactions & Optimizing Yield in Sterically Hindered Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High

Executive Summary: The "Steric Wall"

User, you are encountering a classic problem in organic synthesis: The Neopentyl Dilemma .

Synthesizing p-nitrophenyl neopentyl ether is deceptively difficult. While p-nitrophenol is a readily available nucleophile, the neopentyl group (2,2-dimethylpropyl) presents a massive "steric wall." The


-carbon is quaternary, meaning the backside attack required for a standard 

reaction is sterically blocked by the three methyl groups.

If you attempt a standard Williamson ether synthesis (e.g., NaOH + Neopentyl Bromide), you will likely observe zero conversion or, under forcing conditions, degradation. To succeed, you must bypass this steric barrier using one of two validated pathways: the Mitsunobu Reaction (preferred) or the Cesium-Modified Alkylation .

Diagnostic Workflow

Before proceeding, identify your current reagent availability and constraints.[1] Follow this decision tree to select the correct protocol.

NeopentylStrategy Start START: Select Electrophile Source NeoOH Neopentyl Alcohol (Available) Start->NeoOH Reagent A NeoX Neopentyl Halide (Bromide/Iodide) Start->NeoX Reagent B Mitsunobu PATH A: Mitsunobu Reaction (Gold Standard) NeoOH->Mitsunobu Williamson PATH B: Modified Williamson (Cesium Effect) NeoX->Williamson Mech1 Mechanism: Oxyphosphonium Activation Mitsunobu->Mech1 Risk1 Risk: Separation of Ph3PO Mech1->Risk1 Mech2 Mechanism: Naked Anion SN2 Williamson->Mech2 Risk2 Risk: Elimination / No Reaction Mech2->Risk2

Figure 1: Strategic decision tree for neopentyl ether synthesis. Path A is generally higher yielding for this specific substrate.

Module A: The Mitsunobu Protocol (Recommended)

Why this works: The Mitsunobu reaction avoids the need for the nucleophile (phenoxide) to attack a sterically hindered carbon directly. Instead, it activates the alcohol oxygen into a high-energy leaving group (oxyphosphonium intermediate), allowing the weak nucleophile (p-nitrophenol) to displace it.

Optimized Protocol
ComponentEquivalentRoleNotes
p-Nitrophenol 1.0 eqNucleophile

~7.15 makes it an ideal acidic pronucleophile.
Neopentyl Alcohol 1.2 eqSubstrateExcess ensures complete consumption of the phenol.
PPh3 1.5 eqReductantPolymer-bound PPh3 can simplify cleanup.
DIAD or DEAD 1.5 eqOxidantDIAD is more stable; add dropwise at 0°C.
Solvent THF or TolueneMediumAnhydrous is critical.

Step-by-Step:

  • Dissolution: Dissolve p-nitrophenol (1.0 eq), neopentyl alcohol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF under nitrogen.
    
  • Cooling: Cool the reaction vessel to 0°C . This is critical to prevent side reactions between the azo-compound and the phosphine.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20–30 minutes.

    • Why? Rapid addition generates excessive heat, which can decompose the active betaine intermediate.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate via column chromatography.

Troubleshooting Ticket #101: "My yield is low."

  • Cause: The p-nitrophenol is acidic (

    
     7.15). If the azo-reagent (DIAD) is added too fast, the phenol may protonate the betaine intermediate before it activates the alcohol.
    
  • Fix: Slow down the addition of DIAD. Ensure strictly anhydrous conditions to prevent hydrolysis of the phosphonium intermediate.

Module B: Modified Williamson Synthesis (Cesium Effect)

Why standard conditions fail: Sodium or Potassium cations form tight ion pairs with phenoxide, further reducing its nucleophilicity. The neopentyl halide is too hindered for a "shielded" nucleophile to penetrate.

The Solution: Use Cesium Carbonate (


) .[2] The large ionic radius of Cesium creates a "naked" phenoxide anion (poorly solvated cation), dramatically increasing nucleophilicity.
Optimized Protocol
ComponentEquivalentRoleNotes
p-Nitrophenol 1.0 eqNucleophile-
Neopentyl Iodide 1.5 - 2.0 eqElectrophileIodide is a better leaving group than bromide.

2.0 eqBaseMust be finely ground/anhydrous.
Solvent DMF or DMSOMediumPolar aprotic is mandatory.
Temp 80°C - 100°CEnergyHigh heat required to overcome activation energy.

Step-by-Step:

  • Deprotonation: Dissolve p-nitrophenol in dry DMF. Add

    
    . Stir at RT for 30 mins.
    
    • Visual Check: Solution should turn vibrant yellow (formation of phenoxide anion).

  • Addition: Add Neopentyl iodide (preferred over bromide).

  • Heating: Heat to 90°C. Monitor by TLC.

    • Warning: Do not exceed 120°C; this risks degradation of the nitro group or solvent breakdown.

Critical Side Reaction Analysis

Risk 1: Wagner-Meerwein Rearrangement

If you attempt to use acid catalysis or protic solvents (trying to push an


 pathway), you will trigger a skeletal rearrangement. The primary neopentyl cation is unstable and instantly rearranges to the tertiary tert-amyl cation.

Rearrangement Neo Neopentyl Cation (Primary - Unstable) Trans Methyl Shift (1,2-shift) Neo->Trans Amyl tert-Amyl Cation (Tertiary - Stable) Trans->Amyl Prod Tert-Amyl Ether (WRONG PRODUCT) Amyl->Prod

Figure 2: The Wagner-Meerwein rearrangement pathway. This occurs if carbocations are generated (SN1 conditions).[3]

  • Prevention: NEVER use acidic conditions. Stick to basic (Williamson) or neutral (Mitsunobu) conditions where carbocations are not formed.

Risk 2: C-Alkylation vs. O-Alkylation

Phenoxide is an ambident nucleophile . It can attack from the Oxygen (desired) or the Carbon (ortho/para positions).

  • The Science: p-Nitrophenol has a delocalized negative charge.

  • The Fix: O-alkylation is favored by hard electrophiles and polar aprotic solvents (DMF/DMSO) that solvate the cation but leave the Oxygen anion free. The use of

    
     strongly favors O-alkylation over C-alkylation.
    

Frequently Asked Questions (FAQs)

Q: Can I use Neopentyl Tosylate instead of the Halide? A: Yes, and it is often better. Neopentyl tosylate is a better leaving group than bromide. However, the preparation of neopentyl tosylate itself can be difficult due to the steric hindrance of the alcohol. If you have the alcohol, the Mitsunobu (Module A) is more direct than making the tosylate first.

Q: Why is the reaction mixture turning black? A: This indicates oxidative degradation of the p-nitrophenol or polymerization. This usually happens if the temperature is too high (>140°C) or if oxygen is present. Ensure you are under an inert atmosphere (


 or Ar).

Q: Can I use phase transfer catalysis (PTC)? A: Generally, no. While PTC works for simple primary halides, the activation energy for


 on a neopentyl group is so high that standard PTC (TBAB/Water/DCM) rarely achieves significant conversion. The homogeneous "Cesium/DMF" system is far superior.

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al.
  • The Cesium Effect in Ether Synthesis

    • Flessner, T. and Doye, S. "Cesium carbonate: A powerful base for the synthesis of ethers." Journal of Practical Chemistry.
    • 4[2][5][6][7][8] (Google Patents/ResearchGate Context)

  • Wagner-Meerwein Rearrangements

    • Chemistry LibreTexts. "30.1: Wagner-Meerwein Rearrangements."
  • Williamson Ether Synthesis Limitations

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][9][10][11][12]

Sources

Technical Support Center: Advanced Hydrogenation of Bulky Nitro Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Alternative Catalytic Systems for Sterically Hindered Nitroarenes Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary & Triage

The Problem: Standard hydrogenation catalysts (Pd/C, Raney Ni) often fail with bulky nitro aromatics due to steric exclusion .[1] The large hydrodynamic radius of the substrate prevents the nitro group from effectively contacting the metal surface (the Langmuir-Hinshelwood mechanism requires dual-site adsorption). Furthermore, increasing severity (T/P) to overcome this barrier often leads to dehalogenation or reduction of other sensitive pharmacophores (alkenes, carbonyls).[1]

The Solution: Move beyond "brute force" Pd/C. We utilize site-isolated catalysts (Single-Atom Alloys), interface-active supports (Au/TiO₂), and Transfer Hydrogenation (CTH) systems that bypass the geometric constraints of continuous metal surfaces.[1]

Quick Catalyst Selector
Substrate ConstraintRecommended SystemMechanism of Action
Bulky + Halogens (Cl, Br, I) Au/TiO₂ or Au/Fe₂O₃ Interface-mediated reduction; Au does not oxidative addition into C-X bonds.[1]
Bulky + Alkenes/Alkynes RuNi Single-Atom Alloy (SAA) Single-site isolation prevents alkene coordination (requires multi-site ensemble).[1]
Extremely Insoluble / Very Bulky Co@CN (Transfer Hydrogenation) Uses Formic Acid/Hydrazine; liquid-phase H-donors penetrate solvation shells better than H₂ gas.[1]
High Throughput / Flow Pt/C (Vanadium doped) V-doping creates specific adsorption sites for -NO₂ that are less sensitive to sterics.

Technical Deep Dive & Protocols

Module A: The Chemoselective Specialist (Gold Nanoparticles)

Target: Bulky substrates with halogens or aldehydes.

Q: Why does Au work when Pd fails for bulky substrates? A: Unlike Pd, which adsorbs the aromatic ring flat (


 ), gold nanoparticles (Au NPs) on reducible supports (TiO₂, Fe₂O₃) operate via a perimeter interface mechanism .[1] The nitro group adsorbs specifically at the Au-Support boundary. This "end-on" adsorption geometry is less affected by steric bulk on the aromatic ring than the "flat" adsorption required by Pd.

Protocol: Au/TiO₂ Hydrogenation

  • Catalyst: 1-2 mol% Au/TiO₂ (commercially available or prepared via deposition-precipitation).[1]

  • Solvent: Toluene (preferred for bulky non-polars) or THF.[1] Avoid amines.

  • Conditions: 5–10 bar H₂, 80–100 °C.

  • Step-by-Step:

    • Dissolve substrate (1.0 equiv) in Toluene (0.1 M).[1]

    • Add Au/TiO₂ catalyst.[1][2]

    • Purge reactor 3x with N₂, then 3x with H₂.[1]

    • Pressurize to 6 bar H₂. Heat to 90 °C.

    • Critical Step: Stirring rate must be >1000 rpm. Au catalysts are heavy and settle; mass transfer is often the rate-limiting step.

Module B: The Precision Tool (Single-Atom Alloys)

Target: Bulky substrates with reducible olefins (styrenes, cinnamates).[1]

Q: How do Single-Atom Alloys (SAAs) prevent side reactions? A: Alkenes require a contiguous "ensemble" of metal atoms to bind and reduce. A Single-Atom Catalyst (e.g., Ru atom embedded in a Cu or Ni surface) lacks these ensembles.[1] The nitro group, however, can be reduced at a single active site (or the interface of the single atom) via a direct route, effectively "filtering out" side reactions based on site geometry.[1]

Protocol: RuNi SAA (Ru doped Ni) [1]

  • Catalyst: 0.5 wt% Ru on Ni/C or Ni-nanoparticles (RuNi SAA).

  • Solvent: Ethanol/Water (4:1).[1]

  • Conditions: 10 bar H₂, 60 °C.

  • Workflow:

    • The Ru atom facilitates H₂ dissociation (spillover effect).[1]

    • H-atoms migrate to the Ni surface where the bulky nitroarene is loosely bound.

    • Note: If conversion stalls at the hydroxylamine intermediate (

      
      ), increase temperature by 10°C rather than pressure.
      
Module C: The Solubility Solver (Cobalt Transfer Hydrogenation)

Target: "Brick-dust" molecules (high MW, poor solubility).[1]

Q: My substrate precipitates in MeOH. Can I use H₂ gas? A: Poor solubility creates a three-phase transport issue (Gas-Liquid-Solid). Transfer Hydrogenation (CTH) uses soluble reductants (Formic acid, Hydrazine), turning the system into a pseudo-homogeneous reaction at the catalyst surface.[1] Cobalt on Nitrogen-doped Carbon (Co@CN) is exceptionally active for this.[1]

Protocol: Co@CN with Formic Acid

  • Catalyst: Co-Phenanthroline pyrolyzed on Carbon (Co@CN-800).[1]

  • Reductant: Formic Acid (HCOOH) + Triethylamine (TEA) (5:2 azeotrope).[1]

  • Solvent: DMF or DMSO (excellent for bulky substrates).[1]

  • Conditions: 100 °C, Open vessel or mild pressure (sealed tube).

  • Step-by-Step:

    • Dissolve bulky nitroarene in DMF.[1]

    • Add Co@CN catalyst (5 mol% Co).

    • Add HCOOH/TEA mixture (3.0 equiv H₂ equivalent).

    • Heat to 100 °C. CO₂ evolution indicates reaction progress.[1]

    • Safety: Venting is required for CO₂.[1]

Troubleshooting & Diagnostics

Symptom: Reaction Stalls at 50% Conversion (Azo/Azoxy Buildup) [1]

  • Cause: Steric hindrance prevents the condensation of the Nitroso (

    
    ) and Hydroxylamine (
    
    
    
    ) intermediates, or the catalyst surface is poisoned by the bulky azoxy dimer.
  • Fix:

    • Add an additive: 1-5% Vanadium pentoxide (

      
      ) can accelerate the reduction of the azo-intermediate.
      
    • Acidity check: If using Pt/Pd, trace acetic acid can protonate the hydroxylamine, accelerating N-O cleavage.[1]

Symptom: Dehalogenation of Bulky Aryl-Chlorides

  • Cause: Using Pd/C or Raney Ni. The oxidative addition of Pd into C-Cl is faster than the reduction of a sterically hindered

    
    .
    
  • Fix: Switch immediately to Au/TiO₂ (Module A) or Co-SAC . These metals do not support the oxidative addition mechanism required for dehalogenation under these conditions.

Symptom: Low H₂ Uptake (Mass Transfer Limitation) [1]

  • Cause: Bulky molecules diffuse slowly.[1]

  • Fix:

    • Sonication: Briefly sonicate the reaction mixture before heating to disperse catalyst aggregates.

    • Concentration: Dilute the reaction. High concentrations of bulky molecules increase viscosity, killing diffusion rates.[1]

Visualizations

Figure 1: Catalyst Selection Logic Gate

CatalystSelector Start START: Analyze Substrate Halogens Contains Halogens (Cl, Br, I)? Start->Halogens Alkenes Contains Alkenes/Alkynes? Halogens->Alkenes No AuCat USE: Au/TiO2 or Au/Fe2O3 (Interface Mechanism) Halogens->AuCat Yes Solubility Is Substrate Soluble in MeOH/EtOH? Alkenes->Solubility No RuNi USE: RuNi SAA (Single Atom Alloy) Alkenes->RuNi Yes CoCTH USE: Co@CN + Formic Acid (Transfer Hydrogenation) Solubility->CoCTH No (Insoluble/Bulky) PtV USE: Pt/C + V-doping (Standard High Activity) Solubility->PtV Yes (Standard)

Caption: Logic flow for selecting the optimal catalyst based on steric and functional group constraints.

Figure 2: Steric Failure vs. Interface Success Mechanism

Mechanism cluster_Pd Standard Pd/C (Failure Mode) cluster_Au Au/TiO2 (Success Mode) Pd_Surface Pd Surface (Flat) Bulky_Sub Bulky Substrate (Steric Clash) Pd_Surface->Bulky_Sub Repulsion Result_Pd No Adsorption (Reaction Stalls) Bulky_Sub->Result_Pd Au_Interface Au-TiO2 Interface (Active Perimeter) Nitro_Group Nitro Group (End-on Adsorption) Au_Interface->Nitro_Group Binds Product Amine Formed Nitro_Group->Product H2_Split H2 Dissociation (on Au corner) H2_Split->Nitro_Group H-Spillover

Caption: Comparison of steric blocking on flat Pd surfaces vs. accessible interface sites on Au/TiO₂.

References

  • Rational Design of Single-Atom Catalysts for Nitro Reduction Source: OAEPublish Citation for: Single-atom catalyst efficiency and mechanism.

  • Highly-efficient RuNi Single-Atom Alloy Catalysts Source: ResearchGate / Springer Nature Citation for: RuNi SAA protocol and alkene tolerance.[1]

  • Gold Nanoparticle Catalysts for Selective Hydrogenations Source: Royal Society of Chemistry (Green Chem) Citation for: Au/TiO₂ interface mechanism and chemoselectivity.[1]

  • Cobalt-based Nanocatalysts for Transfer Hydrogenation Source: ResearchGate Citation for: Co@CN protocol and transfer hydrogenation utility.[1]

  • Mechanistic Insights: Non-Noble Metal Catalysts Source: PubMed / Faraday Discussions Citation for: Mechanism of nitro reduction on Ni/Co vs Noble metals.[1]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 4-(Neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR chemical shifts of 4-(neopentyloxy)aniline, a versatile synthetic intermediate.[1] By comparing its spectral features with those of related aniline derivatives, we aim to provide researchers with a robust framework for interpreting the NMR spectra of this and similar compounds.

The Significance of 1H NMR in Structural Analysis

1H NMR spectroscopy is a powerful technique that provides information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the extent to which a proton is shielded or deshielded by its surrounding electrons.[2] Electron-donating groups increase the electron density around nearby protons, causing them to be shielded and resonate at a higher field (lower ppm value). Conversely, electron-withdrawing groups decrease electron density, leading to deshielding and a downfield shift (higher ppm value). The reference point for 1H NMR is typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[2]

Predicted 1H NMR Spectrum of this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-a (aromatic)6.75Doublet2H
H-b (aromatic)6.65Doublet2H
-NH2~3.5 (variable)Broad Singlet2H
-O-CH2-3.65Singlet2H
-C(CH3)31.00Singlet9H

Note: The chemical shift of the -NH2 protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to a diminished or absent signal.[3]

Comparative Analysis with Structurally Related Anilines

To understand the influence of the neopentyloxy group on the aromatic proton chemical shifts, it is instructive to compare the spectrum of this compound with that of aniline and other para-substituted anilines.

Compound H-ortho (ppm) H-meta (ppm) H-para (ppm) -NH2 (ppm) Other Protons (ppm)
Aniline6.667.146.743.53-
p-Anisidine6.716.63-3.403.72 (-OCH3)
4-Pentylaniline6.956.60-3.502.48 (-CH2-), 1.55-1.25 (-CH2-), 0.88 (-CH3)
This compound (Predicted) 6.65 6.75 - ~3.5 3.65 (-O-CH2-), 1.00 (-C(CH3)3)

Note: The assignments for aniline and p-anisidine are based on experimental data. The distinction between ortho and meta protons in the substituted anilines is based on their position relative to the amino group.

The neopentyloxy group, like the methoxy group in p-anisidine, is an electron-donating group. This is reflected in the upfield shift of the aromatic protons compared to aniline. The bulky neopentyl group's primary electronic influence is transmitted through the oxygen atom, increasing the electron density on the aromatic ring, particularly at the ortho and para positions.

The Electron-Donating Effect of the Neopentyloxy Group

The chemical shifts of the aromatic protons in this compound are a direct consequence of the electronic effects of the amino and neopentyloxy substituents. Both are electron-donating groups, which increase the electron density on the benzene ring, causing the aromatic protons to be shielded and appear at a relatively upfield chemical shift compared to benzene (7.34 ppm).

G cluster_0 Electronic Effects in this compound Aniline Aniline Ring Ortho Ortho Protons (Shielded) Aniline->Ortho Increased Electron Density Meta Meta Protons (Less Shielded) Aniline->Meta NH2 NH2 (Electron Donating) NH2->Aniline +R, +I Neopentyloxy Neopentyloxy (Electron Donating) Neopentyloxy->Aniline +R, +I

Caption: Electron-donating effects of substituents on the aniline ring.

Experimental Protocol for 1H NMR Spectroscopy

For researchers who wish to acquire an experimental spectrum of this compound or similar compounds, the following protocol can be followed:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum to the TMS signal at 0 ppm.

Conclusion

The 1H NMR spectrum of this compound is characterized by distinct signals for its aromatic and aliphatic protons, which are influenced by the electronic effects of the amino and neopentyloxy substituents. By comparing its predicted spectrum with the experimental spectra of related aniline derivatives, a clear understanding of its structural features can be obtained. This guide provides a comprehensive overview that will be of value to researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

  • New Journal of Chemistry. Supporting Information. [Link]

  • Chemistry Connected. NMR shifts 1H-general.cdx. [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • PubChem. 4-Pentylaniline. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

Sources

Comparative Mass Spectrometry Guide: Neopentyloxy Anilines vs. n-Alkyloxy Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of neopentyloxy anilines , contrasting them with their straight-chain isomers (n-pentyloxy anilines). The neopentyloxy group (2,2-dimethylpropoxy) is frequently employed in medicinal chemistry to block metabolic dealkylation due to its steric bulk and lack of


-hydrogens.

For researchers, the distinction in fragmentation pathways is critical for structural verification. While n-alkyloxy derivatives undergo characteristic alkene elimination (McLafferty-type rearrangements), neopentyloxy derivatives are structurally prohibited from this pathway, resulting in a unique fragmentation signature dominated by alkyl radical losses and


-cleavages.

Structural Context & Mechanistic Basis[1][2][3]

The Metabolic Rationale

Neopentyloxy anilines are designed to resist O-dealkylation , a common metabolic clearance pathway mediated by Cytochrome P450 enzymes. Standard O-dealkylation requires hydrogen abstraction from the


-carbon, followed by hydroxylation and hemiacetal collapse. The steric bulk of the tert-butyl moiety in the neopentyl group hinders enzymatic access, improving the drug's half-life.
The Mass Spectrometry Conundrum

In Electron Ionization (EI) MS, the stability conferred by the neopentyl group alters the fragmentation landscape.

  • n-Pentyloxy Aniline (Isomer A): Possesses accessible

    
    -hydrogens.[1]
    
  • Neopentyloxy Aniline (Isomer B): Possesses NO

    
    -hydrogens.
    

This structural difference dictates the primary fragmentation channels described below.

Comparative Fragmentation Analysis

The "Forbidden" Pathway: Alkene Elimination

The most diagnostic difference between the two isomers is the presence or absence of the phenol-amine radical cation.

  • n-Pentyloxy Aniline: Undergoes a four-membered transition state rearrangement (hydrogen transfer from

    
    -carbon to oxygen) or a six-membered McLafferty-like rearrangement  (transfer to the aromatic ring). This results in the loss of a neutral pentene molecule (
    
    
    
    , 70 Da).
    • Result: A dominant peak at m/z [M - 70] .

  • Neopentyloxy Aniline: The

    
    -carbon is quaternary (
    
    
    
    ). There are no hydrogens available to transfer. Consequently, the low-energy elimination of an alkene is mechanistically impossible .
    • Result:Absence of the [M - 70] peak.

The Neopentyl Signature: -Cleavage and Methyl Loss

With the low-energy pathway blocked, neopentyloxy anilines fragment via higher-energy homolytic cleavages:

  • Loss of Methyl Radical (

    
    ):  The tert-butyl group readily loses a methyl radical to form a stabilized cation (or radical cation depending on charge localization).
    
  • Loss of Neopentyl Radical (

    
    ):  Cleavage of the 
    
    
    
    bond yields the resonance-stabilized quinoid-like cation (or hydroxyphenyl cation equivalent).
Comparative Data Table (Theoretical Model)

Based on a parent molecule of 4-alkyloxyaniline (MW = 179.26)

Feature4-(n-Pentyloxy)aniline4-(Neopentyloxy)anilineMechanistic Cause
Molecular Ion (

)
179 (Moderate)179 (Strong)Neopentyl ether is more robust against low-energy elimination.
Base Peak Candidate 109 (

)
108 (

) or 164 (

)
n-Pentyl loses Pentene; Neopentyl loses Neopentyl radical or Methyl.

-H Transfer
Yes (Dominant)No (Impossible)Lack of

-hydrogens in neopentyl group.
Alkyl Fragment 43 (

), 29 (

)
71 (

), 57 (

)
Neopentyl cation rearranges to tert-pentyl cation (

71).

Visualization of Fragmentation Pathways[2][3][5][6][7][8]

The following diagram illustrates the divergent pathways dictated by the presence or absence of


-hydrogens.

FragmentationPathways cluster_0 n-Pentyloxy (Linear) cluster_1 Neopentyloxy (Branched) M_Ion Molecular Ion (M+) m/z 179 Beta_H Has Beta-Hydrogens? M_Ion->Beta_H Isomer A No_Beta_H Has Beta-Hydrogens? M_Ion->No_Beta_H Isomer B Rearrange H-Transfer / Alkene Elimination (Low Energy) Beta_H->Rearrange Yes Peak_109 Base Peak: m/z 109 [M - Pentene]+. Rearrange->Peak_109 - C5H10 (70 Da) Blocked Alkene Elimination BLOCKED No_Beta_H->Blocked No (Quaternary C) Alpha_Cleave Alpha-Cleavage / Homolysis (High Energy) Blocked->Alpha_Cleave Alternative Path Peak_164 Peak: m/z 164 [M - Methyl]+ Alpha_Cleave->Peak_164 - CH3 (15 Da) Peak_108 Peak: m/z 108 [M - Neopentyl]+ Alpha_Cleave->Peak_108 - C5H11 (71 Da)

Figure 1: Divergent fragmentation pathways for n-pentyloxy vs. neopentyloxy anilines. Note the blockage of the alkene elimination path in the neopentyl derivative.

Experimental Protocol

To replicate these results and verify the structure of a neopentyloxy aniline derivative, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the analyte in 1 mL of HPLC-grade Methanol or Acetonitrile . Avoid protic solvents if derivatization is planned.

  • Concentration: Final concentration should be approx. 1-10 ppm.

Instrument Configuration (GC-MS / EI)
  • Ionization Mode: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV (Standard). Note: Lowering to 20 eV may enhance the molecular ion for neopentyl derivatives if fragmentation is too extensive.

  • Source Temperature: 230°C.

  • Inlet Temperature: 250°C.

Data Acquisition & Logic Check
  • Inject Sample.

  • Check Molecular Ion: Identify

    
    .[3] If 
    
    
    
    is even, the Nitrogen Rule is satisfied (for 1 nitrogen).
  • The "Beta-Block" Test:

    • Look for

      
      .
      
    • If Present: The sample is likely the n-pentyl isomer (or iso-pentyl).

    • If Absent: Look for

      
       and 
      
      
      
      . If these are present without
      
      
      , the sample is confirmed as the neopentyl isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on -hydrogen requirements for rearrangement).
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (For comparative spectra of alkyl phenyl ethers). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms of ether fragmentation). [Link]

Sources

Navigating Steric Frontiers: A Comparative Guide to the Biological Activity of Neopentyl vs. n-Pentyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, even subtle structural modifications can lead to profound differences in biological activity. The choice between isomeric alkyl groups, such as the linear n-pentyl and the sterically hindered neopentyl group, represents a critical decision point in optimizing a compound's pharmacological profile. This guide provides a deep dive into the comparative biological activities of neopentyl versus n-pentyl aniline derivatives, offering a framework for understanding how steric bulk and lipophilicity can modulate a molecule's interaction with biological targets. While direct comparative studies are scarce, by synthesizing data from related N-alkylaniline research and fundamental principles of medicinal chemistry, we can construct a robust model for predicting and interpreting their differential effects.

The Structural Nuance: A Tale of Two Isomers

At the heart of this comparison lies the distinct three-dimensional architecture of the n-pentyl and neopentyl groups. The n-pentyl group is a flexible, linear five-carbon chain, while the neopentyl group features a quaternary carbon atom, resulting in a bulky, sterically demanding moiety. This fundamental difference in shape has significant implications for how these derivatives interact with the intricate topographies of enzyme active sites and receptor binding pockets.

G cluster_0 n-Pentyl Aniline cluster_1 Neopentyl Aniline Aniline_n Aniline Core n_Pentyl n-Pentyl Group (Linear, Flexible) Aniline_n->n_Pentyl N-substitution Aniline_neo Aniline Core Neopentyl Neopentyl Group (Bulky, Sterically Hindered) Aniline_neo->Neopentyl N-substitution G A Seed Cells in 96-well Plate B Treat with Aniline Derivatives (Neopentyl vs. n-Pentyl) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for assessing the inhibitory activity of the aniline derivatives against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme of interest.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the neopentyl and n-pentyl aniline derivatives in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compounds. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the progress curves. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Discussion: Deciphering the Structure-Activity Relationship

The observed and predicted differences in the biological activities of neopentyl and n-pentyl aniline derivatives can be rationalized by considering their distinct physicochemical properties.

  • Steric Hindrance: The bulky neopentyl group can be a double-edged sword. It can sterically clash with the amino acids in a binding pocket, leading to reduced affinity. Conversely, this steric bulk can also be advantageous by forcing the molecule into a specific conformation that is optimal for binding to a particular target, thereby increasing selectivity. The linear and flexible n-pentyl chain is less likely to cause significant steric hindrance and can adapt more readily to various binding site topographies.

  • Lipophilicity and Solubility: Both pentyl isomers increase the lipophilicity of the parent aniline molecule. This property is crucial for crossing cell membranes and reaching intracellular targets. However, an optimal lipophilicity range exists for drug candidates. The slightly different shapes of the isomers can influence their partitioning between aqueous and lipid environments, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The quaternary carbon of the neopentyl group is sterically hindered and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the secondary carbons of the n-pentyl chain. This could lead to a longer in vivo half-life for neopentyl-substituted derivatives.

G cluster_0 Molecular Properties cluster_1 Biological Outcomes A Structure (n-Pentyl vs. Neopentyl) B Steric Hindrance A->B C Lipophilicity A->C D Metabolic Stability A->D E Target Binding Affinity & Selectivity B->E F Cellular Uptake & Bioavailability C->F G Pharmacokinetics (ADME) D->G H Overall Biological Activity E->H F->H G->H

Caption: Interplay of molecular properties and biological outcomes.

Conclusion: Strategic Isomer Selection in Drug Discovery

The choice between a neopentyl and an n-pentyl substituent on an aniline scaffold is a strategic decision that can significantly influence the biological profile of a drug candidate. While the n-pentyl group often provides a good balance of lipophilicity and flexibility, leading to broad biological activity, the neopentyl group offers the potential for enhanced selectivity and metabolic stability due to its unique steric properties. The insights and experimental frameworks provided in this guide are intended to empower researchers to make informed decisions in the design and optimization of novel aniline-based therapeutics. Future direct comparative studies will be invaluable in further elucidating the nuanced structure-activity relationships of these important isomeric building blocks.

References

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

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  • National Institutes of Health. The Significance of Chirality in Drug Design and Development. [Link]

  • YouTube. measuring enzyme inhibition by drugs. [Link]

  • PubMed. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]

A Comparative Guide to the Electronic Absorption Spectra of 4-(Neopentyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the electronic absorption spectra of 4-(neopentyloxy)aniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of molecular structure, substituent effects, and solvent interactions that govern the UV-Visible spectroscopic properties of this class of compounds. Through a combination of experimental data for related compounds, theoretical insights, and detailed procedural outlines, we aim to provide a comprehensive resource for understanding and predicting the spectral behavior of these versatile molecules.

Introduction: The Spectroscopic Landscape of Aniline Derivatives

Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to advanced materials. Their electronic structure, characterized by the interaction between the amino group's lone pair of electrons and the benzene ring's π-system, gives rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) region. Typically, aniline exhibits two primary absorption bands: a strong E2-band around 230 nm and a weaker B-band near 280 nm, which arise from π → π* transitions.[1] The introduction of substituents onto the aromatic ring can significantly modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax).

Alkoxy groups at the para-position, such as the neopentyloxy group, are of particular interest. These electron-donating groups extend the conjugation of the π-system, which generally results in a bathochromic (red) shift of the absorption bands.[2] The bulky neopentyl moiety in this compound introduces steric hindrance that can influence molecular conformation and, consequently, the electronic spectra.[3] This guide will explore these effects in detail, providing a comparative framework for understanding the spectral properties of this compound in relation to other aniline derivatives.

Comparative Spectral Analysis of 4-Alkoxyaniline Derivatives

CompoundSubstituent (at para-position)λmax (B-band) (nm)Solvent
Aniline-H~280Ethanol
o-Anisidine-OCH3 (ortho)~355 (n-π*)NMP
4-Methoxyaniline (p-Anisidine)-OCH3Predicted > 280Ethanol
4-Ethoxyaniline-OCH2CH3Predicted > 280Ethanol
4-Pentyloxyaniline-O(CH2)4CH3Predicted > 280Not Specified
This compound -OCH2C(CH3)3 Predicted > 280 Ethanol (for comparison)

Note: The λmax for o-anisidine is for the n-π transition and the solvent is N-Methyl-2-pyrrolidone (NMP), which may differ from the π-π* transitions in ethanol.[4] Data for 4-alkoxyanilines other than the parent aniline are based on established trends of bathochromic shifts with electron-donating substituents.*

The expected trend is a bathochromic shift of the B-band to wavelengths longer than 280 nm for all 4-alkoxy derivatives compared to aniline. The magnitude of this shift is influenced by the electronic and steric properties of the alkoxy group. While longer alkyl chains in the alkoxy group have a minimal electronic effect beyond the initial oxygen linkage, the steric bulk of the neopentyl group in this compound could potentially influence the planarity of the molecule and the extent of conjugation, leading to subtle differences in its absorption spectrum compared to less hindered 4-alkoxyanilines.

The Influence of Solvent Polarity: Solvatochromism

The position, intensity, and shape of the absorption bands of aniline derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[5][6] Generally, for π → π* transitions in molecules where the excited state is more polar than the ground state, an increase in solvent polarity leads to a bathochromic shift.[6] In the case of 4-alkoxyanilines, the charge transfer character from the oxygen atom to the benzene ring in the excited state suggests that a more polar solvent will stabilize the excited state to a greater extent than the ground state, resulting in a red shift of the λmax.

Conversely, for n → π* transitions, an increase in solvent polarity often results in a hypsochromic (blue) shift. This is because the lone pair electrons on the nitrogen are stabilized by hydrogen bonding with protic solvents, which lowers the energy of the ground state and increases the energy gap for the transition.[4] When analyzing the electronic absorption spectra of this compound and its derivatives, it is crucial to consider the solvent environment and its potential to influence the observed spectral features.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.[3]

Step 1: Synthesis of 4-(Neopentyloxy)nitrobenzene

  • To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature to form the corresponding phenoxide salt.

  • Add neopentyl bromide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-(neopentyloxy)nitrobenzene.

Step 2: Reduction of 4-(Neopentyloxy)nitrobenzene to this compound

  • Dissolve the 4-(neopentyloxy)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst) or a metal/acid combination (e.g., SnCl2 in HCl).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter off the catalyst (if used) and remove the solvent.

  • Work up the reaction mixture appropriately (e.g., neutralization with a base if an acid was used) and extract the product with an organic solvent.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

UV-Visible Spectroscopic Analysis
  • Preparation of Stock Solutions: Accurately weigh a small amount of the aniline derivative and dissolve it in a known volume of spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent to obtain a series of working solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 absorbance units.

  • Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time. Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

  • Solvatochromic Study: Repeat steps 1-6 using solvents of varying polarities to investigate the solvatochromic effect.

Visualizing Experimental Workflows and Relationships

To clarify the experimental process and the theoretical underpinnings of the observed spectral shifts, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Analyte B Prepare Stock Solution A->B C Prepare Working Solutions B->C F Measure Sample Spectrum C->F D Set Spectrometer Parameters E Measure Solvent Blank D->E E->F G Determine λmax F->G H Calculate Molar Absorptivity (ε) G->H

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Substituent_Effects S0_Aniline π orbital (Aniline) S1_Aniline π* orbital (Aniline) S0_Aniline->S1_Aniline ΔE1 (π → π) S0_Alkoxy π orbital (4-Alkoxyaniline) S1_Alkoxy π* orbital (4-Alkoxyaniline) S0_Alkoxy->S1_Alkoxy ΔE2 (π → π) (ΔE2 < ΔE1) note Electron-donating alkoxy group raises the energy of the π orbital, decreasing the energy gap (ΔE) for the π → π* transition, resulting in a bathochromic shift (longer λmax).

Caption: Effect of an electron-donating substituent on π → π* transitions.

Conclusion

The electronic absorption spectrum of this compound, while not explicitly documented, can be reliably inferred through comparative analysis with other aniline derivatives. The presence of the electron-donating neopentyloxy group at the para-position is expected to induce a bathochromic shift in the primary π → π* absorption bands relative to aniline. The steric bulk of the neopentyl group may introduce subtle modifications to the spectrum compared to less hindered alkoxyanilines. Furthermore, the spectral properties are anticipated to exhibit solvatochromism, with the absorption maximum shifting in response to solvent polarity. The experimental protocols and theoretical framework presented in this guide provide a robust foundation for researchers to synthesize, analyze, and understand the spectroscopic behavior of this compound and its derivatives, facilitating their application in various fields of chemical science.

References

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Wikipedia. (n.d.). Aniline (data page). Retrieved February 9, 2026, from [Link]

  • Hosseinian, A., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal. [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). UV Visible spectra for polymerization of aniline.... Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline.... Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Aniline (data page). Retrieved February 9, 2026, from [Link]

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The Influence of Steric Hindrance on Crystal Lattice Energy: A Comparative Guide to Neopentyloxy vs. Alkoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the solid-state properties of active pharmaceutical ingredients (APIs) and functional organic molecules are of paramount importance. Among these, crystal lattice energy stands out as a critical determinant of a compound's stability, solubility, and ultimately, its bioavailability. This guide provides an in-depth technical comparison of the crystal lattice energy of neopentyloxy anilines against their less sterically hindered alkoxy aniline counterparts. We will delve into the theoretical underpinnings, present supporting data, and provide detailed experimental and computational protocols to empower researchers in their molecular design and solid-form selection strategies.

The Critical Role of Crystal Lattice Energy in Drug Development

The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a measure of the strength of the forces holding the constituents of the crystal together. In the context of drug development, a high lattice energy often correlates with:

  • Low Solubility: A more stable crystal lattice requires more energy to break apart, leading to lower solubility in a given solvent.

  • Slow Dissolution Rate: Consequently, the rate at which the solid dissolves is also reduced, impacting the onset of therapeutic action.

  • Poor Bioavailability: Low solubility and slow dissolution can significantly hinder the absorption of a drug in the gastrointestinal tract, leading to reduced bioavailability.

Therefore, strategies to modulate and, in many cases, reduce the crystal lattice energy are of significant interest to medicinal chemists and pharmaceutical scientists. One such strategy involves the introduction of sterically demanding functional groups to disrupt efficient crystal packing.

The Neopentyl Group: A Tool for Crystal Engineering

The neopentyl group, with its bulky tertiary butyl moiety attached to a methylene linker, is a prime example of a sterically demanding substituent. Its incorporation into a molecular scaffold can significantly influence the resulting solid-state architecture. It is a strategic design element used to reduce crystal lattice energy, thereby improving a compound's solubility and bioavailability[1]. This guide will explore this principle through a comparative analysis of neopentyloxy aniline and a series of less sterically hindered para-alkoxy anilines.

Comparative Analysis: Neopentyloxy vs. Straight-Chain Alkoxy Anilines

To understand the impact of the neopentyloxy group, we will compare its hypothetical crystal packing and lattice energy with those of simpler alkoxy anilines, such as methoxy, ethoxy, propoxy, and butoxy anilines.

Intermolecular Interactions in Alkoxy Aniline Crystals

The crystal packing of alkoxy anilines is governed by a combination of intermolecular forces:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, readily forming N-H···N or N-H···O hydrogen bonds with neighboring molecules.

  • Van der Waals Interactions: These include dipole-dipole interactions arising from the polar C-O and C-N bonds, as well as London dispersion forces, which increase with the size of the alkyl chain.

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The efficiency of these interactions and the resulting crystal packing density are key determinants of the lattice energy.

The Steric Effect of the Neopentyl Group

The introduction of the bulky neopentyl group in the neopentyloxy aniline is expected to introduce significant steric hindrance. This bulkiness can:

  • Disrupt Hydrogen Bonding Networks: The neopentyl group can sterically shield the amine and ether functionalities, making it more difficult for them to participate in optimal hydrogen bonding geometries.

  • Inhibit Close Packing: The non-linear, branched nature of the neopentyl group prevents molecules from packing as efficiently as their linear alkoxy counterparts, leading to a less dense and potentially less stable crystal structure.

  • Weaken π-π Stacking: The steric bulk may also force a greater separation between the aromatic rings of adjacent molecules, weakening the π-π stacking interactions.

This disruption of intermolecular forces is hypothesized to lead to a lower crystal lattice energy for neopentyloxy aniline compared to its straight-chain alkoxy analogs.

Experimental and Computational Methodologies

To quantitatively assess the differences in crystal lattice energy, a combination of experimental and computational techniques is employed.

Experimental Determination of Crystal Structure and Thermal Properties

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional arrangement of molecules in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals of the target alkoxy anilines are grown. This can be achieved through various techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the unit cell parameters, space group, and the precise coordinates of each atom. This information is crucial for understanding the packing arrangement and intermolecular interactions.

Data Analysis:

The resulting crystallographic information file (CIF) provides detailed information on bond lengths, bond angles, and intermolecular contacts, allowing for a thorough analysis of the crystal packing and hydrogen bonding networks.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the melting point and enthalpy of fusion, which can be related to the lattice energy.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a sealed aluminum pan.

  • Thermal Program: The sample is heated at a constant rate, and the heat flow is measured relative to an empty reference pan.

  • Data Analysis: The melting point is identified as the peak of the endothermic transition, and the enthalpy of fusion (ΔH_fus) is calculated from the area under the peak.

While not a direct measure of lattice energy, the enthalpy of fusion provides valuable information about the energy required to overcome the intermolecular forces in the crystal.

Computational Prediction of Crystal Lattice Energy

In the absence of experimental data, or to supplement it, computational methods can be used to predict crystal lattice energies.

Protocol 3: Lattice Energy Calculation using Atom-Atom Potential Methods (e.g., PIXEL)

The PIXEL method is a popular approach for calculating lattice energies based on the electron density of the molecule.

Methodology:

  • Monomer Geometry Optimization: The geometry of a single aniline molecule is optimized using a suitable quantum mechanical method (e.g., Density Functional Theory with a basis set like 6-31G**).

  • Electron Density Calculation: The electron density of the optimized monomer is calculated.

  • Crystal Packing: The crystal structure, either determined experimentally via SC-XRD or predicted using crystal structure prediction (CSP) algorithms, is used as the input.

  • Lattice Energy Calculation: The PIXEL software calculates the lattice energy by summing the interaction energies between a central molecule and all surrounding molecules within a defined cutoff radius. The interaction energy is partitioned into coulombic, polarization, dispersion, and repulsion terms.

Diagram of the Computational Workflow:

computational_workflow A Monomer Geometry Optimization (DFT) B Electron Density Calculation A->B D PIXEL Calculation B->D C Crystal Structure Input (CIF or Predicted) C->D E Lattice Energy & Energy Partitioning D->E

Caption: Workflow for computational lattice energy prediction.

Expected Results and Data Comparison

Based on the principles of steric hindrance, we would anticipate the following trends in the physicochemical properties of para-alkoxy anilines:

Alkoxy GroupAlkyl Chain StructureExpected Packing EfficiencyExpected Crystal Lattice EnergyExpected Melting PointExpected Solubility
Methoxy-CH₃HighHighHighLow
Ethoxy-CH₂CH₃HighHighHighLow
n-Propoxy-CH₂CH₂CH₃Moderate-HighModerate-HighModerate-HighModerate-Low
n-Butoxy-CH₂CH₂CH₂CH₃ModerateModerateModerateModerate
Neopentyloxy -CH₂C(CH₃)₃ Low Low Low High

Table 1: Predicted trends in the physicochemical properties of para-alkoxy anilines.

Note: This table presents a hypothesis. Actual experimental values are required for a definitive comparison. For instance, p-anisidine (methoxy aniline) is a crystalline solid with a melting point of 57.2 °C, while p-phenetidine (ethoxy aniline) is a liquid at room temperature with a melting point of 2.4 °C, suggesting that even small changes in the alkyl chain can significantly impact crystal packing.[2][3]

Conclusion and Future Directions

The strategic introduction of sterically demanding groups like the neopentyl moiety presents a powerful tool for modulating the crystal lattice energy of organic molecules. By disrupting efficient crystal packing and weakening intermolecular interactions, it is possible to enhance the solubility and, consequently, the bioavailability of drug candidates.

This guide has outlined the theoretical basis for this approach and provided a framework for its experimental and computational validation. Future work should focus on the synthesis and crystallographic analysis of a systematic series of alkoxy anilines, including the neopentyloxy derivative, to generate a comprehensive dataset for direct comparison. Such studies will provide invaluable insights for the rational design of crystalline materials with tailored physicochemical properties, ultimately accelerating the development of new and improved pharmaceuticals and functional materials.

References

  • Anjalin, C. T., et al. (2020). A concise review of aniline and its derivatives.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved February 7, 2026 from [Link].

  • Gavezzotti, A. (2002). The PIXEL method for the calculation of intermolecular interactions in molecular crystals. Molecular Physics, 100(13), 1547-1559.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. Retrieved February 7, 2026 from [Link].

  • Wikipedia contributors. (2023, November 13). P-Anisidine. In Wikipedia, The Free Encyclopedia. Retrieved 14:02, February 7, 2026, from [Link]

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Safety Operating Guide

4-(Neopentyloxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

4-(Neopentyloxy)aniline (CAS: 62517-38-8) is a specialized aniline derivative often utilized as a building block in the synthesis of liquid crystals and pharmaceutical intermediates.[1][2] While it shares the core toxicity profile of primary aromatic amines—specifically methemoglobinemia induction and potential carcinogenicity—its neopentyloxy substituent introduces a critical physicochemical variable: increased lipophilicity .

Why this matters for disposal: Unlike simple aniline, the bulky, hydrophobic neopentyl group facilitates rapid dermal absorption and potential bioaccumulation in lipid-rich tissues.[1] Standard "lab trash" protocols are insufficient.[1] This compound requires a disposal strategy that treats it as a high-hazard organic base , prioritizing containment of fine particulates (if solid) and strict segregation from oxidizing acids to prevent the formation of explosive diazonium salts or uncontrolled exothermic reactions.[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Why" behind the safety protocols. The following data dictates the engineering controls required.

PropertySpecificationOperational Implication
CAS Number 62517-38-8Use for specific waste manifesting.[1][2]
Chemical Class Aromatic Amine / EtherIncompatible with Acids & Oxidizers.
Physical State Solid (Low Melting Point)May exist as a melt or sticky solid; requires wide-mouth containers.[1][2]
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Eye DamageH301, H311, H331, H318. Zero skin contact tolerance.[2][3]
Mechanism of Action Metabolic ActivationHepatic oxidation converts the amine to a hydroxylamine, a potent methemoglobin-former.[1][2]
Environmental Marine PollutantZero-discharge policy. No sink disposal.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., lack of proper container), the process must halt immediately.

Phase 1: Waste Stream Segregation

Principle: Prevent "commingled waste" reactions.[1]

  • Action: Segregate this compound from oxidizing agents (e.g., Nitric Acid, Peroxides) and strong acids .[1]

  • Reasoning: Aromatic amines are Lewis bases.[1] Mixing with strong acids generates heat (exothermic neutralization).[1] Mixing with oxidizers can lead to vigorous combustion or the formation of unstable N-oxide/nitro species.[1]

Phase 2: Container Selection & Preparation

Principle: Chemical Compatibility & Leak Prevention.

  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Why: The compound may adhere to glass.[1] HDPE is impact-resistant and chemically inert to amines.

  • Liquid Waste (Mother Liquors): Use an Amber Glass bottle or HDPE carboy.[1]

    • Why: Amber glass prevents photodegradation, which can transform the amine into more toxic azo-compounds or quinone imines.[1]

Phase 3: Pre-Disposal Stabilization (Liquid Waste Only)

If the compound is dissolved in a reactive solvent or mixed with reagents:

  • Quench: Ensure no active reagents (e.g., acid chlorides, anhydrides) remain.[1]

  • pH Check: If the solution is acidic, do not neutralize it arbitrarily. Disposing of it as an "Acidic Organic Waste" is safer than generating heat via neutralization in a waste container.[1]

Phase 4: Labeling & Handoff
  • Labeling: Must adhere to the Globally Harmonized System (GHS).[1][4]

    • Required Text: "Hazardous Waste - Toxic Organic."

    • Constituents: List "this compound" explicitly.[1] Do not use abbreviations.

    • Hazard Codes: Draw or affix "Skull and Crossbones" and "Environmentally Hazardous" pictograms.

Visualization: Disposal Decision Logic

The following diagram illustrates the decision matrix for handling this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer LiquidCheck Contains Oxidizers? Liquid->LiquidCheck Labeling Labeling: 'Toxic Organic Waste' List CAS: 62517-38-8 SolidContainer->Labeling Quench Quench/Separate Oxidizers (Prevent Exotherm) LiquidCheck->Quench Yes LiquidContainer Container: Amber Glass / HDPE Carboy LiquidCheck->LiquidContainer No Quench->LiquidContainer LiquidContainer->Labeling Storage Storage: Secondary Containment Ventilated Cabinet Labeling->Storage Final Final Disposal: High-Temp Incineration Storage->Final

Figure 1: Decision tree for the segregation and packaging of this compound waste streams.

Emergency Spill Response Procedures

In the event of a spill, the lipophilic nature of the neopentyl group makes this compound difficult to clean with water alone.

PPE Requirement:

  • Respiratory: N95 or P100 respirator (dust) or Half-mask with organic vapor cartridges (solution).[1]

  • Skin: Double-gloving is mandatory. Silver Shield® (Laminate) gloves are preferred; Nitrile is acceptable only for incidental splash protection, not prolonged contact.[1]

Spill Workflow:

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Dike with vermiculite or clay absorbent.[1] Do not use sawdust (combustible reaction risk with potential oxidizer contaminants).[1]

  • Decontaminate:

    • Wash the surface with a dilute acetic acid solution (5%) or soapy water.[1] The acid helps solubilize the amine, making it easier to wipe up.

    • Warning: Do not use bleach (hypochlorite), as it can react with the amine to form toxic chloramines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142698, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Neopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. 4-(Neopentyloxy)aniline, a substituted aniline used as a synthetic intermediate, requires meticulous handling protocols.[1] While specific toxicological data for this compound is not extensively documented, its structural class—aromatic amines—necessitates treating it with significant caution. The guidance for aniline and its derivatives provides a robust framework for ensuring laboratory safety.[2][3][4] This guide offers essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

The Foundational Principle: Hazard Recognition

Aniline and its derivatives are well-documented as hazardous substances.[2][3] The primary risks associated with this class of compounds, and by extension this compound, include:

  • High Acute Toxicity: Anilines can be toxic if swallowed, inhaled, or, critically, in contact with skin.[2][3][5] Skin absorption is a primary route of exposure.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia, which impairs oxygen transport.[4]

  • Serious Eye Damage: Direct contact can cause severe and potentially irreversible eye damage.[2][3]

  • Carcinogenicity and Mutagenicity: Aniline is classified as a suspected human carcinogen and mutagen based on animal studies.[2][4] This necessitates minimizing exposure to the lowest possible levels.

  • Environmental Hazard: These compounds are often very toxic to aquatic life.[5][6]

Therefore, our entire safety protocol is built upon preventing exposure through inhalation, skin contact, and ingestion.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is even selected, engineering controls must be in place and verified. PPE should never be the primary method of protection; it is the final barrier between you and the hazard.

  • Chemical Fume Hood: All handling of this compound, from weighing to transfers and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[7][8][9] This is non-negotiable and serves to control the inhalation hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][10] Routine air quality assessments may be necessary for frequent use.[11]

  • Emergency Equipment: The work area must have immediate access to a safety shower and an eyewash station.[7][8] Verify their functionality before commencing work.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is not arbitrary; each component protects against a specific and credible risk.

PPE CategoryItem SpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles with a complete seal around the eyes.Protects against splashes and vapors that can cause serious eye damage.[2][3] For tasks with a high risk of splashing, such as large-volume transfers, a face shield must be worn in addition to goggles.[11]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Anilines can be readily absorbed through the skin.[11] Nitrile gloves are suitable for incidental contact, but for extended handling or immersion, heavier-duty gloves like butyl rubber are recommended.[11][12] Crucially, double-gloving is a highly recommended practice. [12] Always inspect gloves for degradation before use and replace them immediately if compromised.
Body Protection Fully-buttoned, flame-retardant laboratory coat.Provides a primary barrier against skin contact from minor spills and splashes.[7][12] For procedures with a higher risk of significant splashing, a chemical-resistant apron should be worn over the lab coat.[12]
Respiratory Protection Not required if work is conducted within a certified chemical fume hood.A fume hood is the primary engineering control for respiratory protection.[12] In the event of a spill outside of a hood or a failure of ventilation, a full-face respirator with organic vapor cartridges is necessary for emergency response personnel.[11]
Foot Protection Closed-toe, chemical-resistant shoes.This is a standard and mandatory laboratory practice to protect against spills and falling objects.[9][12]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential to prevent contamination and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep1 Conduct Risk Assessment Prep2 Verify Fume Hood & Emergency Equipment Prep1->Prep2 Prep3 Inspect All PPE for Integrity Prep2->Prep3 Prep4 Don PPE (Sequence: Coat, Gloves, Goggles) Prep3->Prep4 Handle1 Weigh/Transfer Chemical Prep4->Handle1 Begin Work Handle2 Perform Reaction/Procedure Handle1->Handle2 Handle3 Securely Cap All Containers Handle2->Handle3 Clean1 Decontaminate Work Surface Handle3->Clean1 Complete Work Clean2 Segregate Hazardous Waste Clean1->Clean2 Clean3 Doff PPE (Sequence: Outer Gloves, Apron, Goggles, Coat, Inner Gloves) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.